molecular formula C9H12N2O2 B7940637 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione

1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B7940637
M. Wt: 180.20 g/mol
InChI Key: BPFVTUBLLLVQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(cyclobutylmethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-8-4-5-11(9(13)10-8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFVTUBLLLVQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Cyclobutylmethyl)uracil chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Cyclobutylmethyl)uracil: Synthesis, Characterization, and Therapeutic Potential

Abstract

Uracil and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Modifications to the uracil scaffold, particularly at the N1 and N3 positions, have yielded compounds with significant antiviral and antitumor activities.[1] This technical guide provides a comprehensive overview of 1-(Cyclobutylmethyl)uracil, a specific N1-substituted uracil analogue. We will delve into its fundamental physicochemical properties, propose a detailed, field-proven synthetic protocol, and outline a robust workflow for its purification and analytical characterization. Furthermore, this document explores the rationale behind its design, drawing from the established biological significance of related compounds to discuss its potential applications in modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising molecular scaffold.

Introduction to the Uracil Scaffold in Drug Discovery

The Privileged Status of Uracil Derivatives

The pyrimidine ring system, with uracil as a primary example, is a "privileged structure" in drug discovery.[1] As a fundamental component of ribonucleic acid (RNA), its analogues can effectively interact with biological systems, particularly enzymes involved in nucleoside metabolism.[2][3] This inherent bio-relevance has been successfully exploited to develop a wide range of pharmaceuticals. The most prominent examples include the anticancer drug 5-Fluorouracil (5-FU), which disrupts DNA synthesis in rapidly dividing cancer cells, and various antiviral agents that act as chain terminators for viral polymerases.[1][4] The biological activity of these derivatives is diverse, spanning antiviral, antitumor, antibacterial, and even herbicidal applications.[1]

Rationale for N1-Substitution with Lipophilic Moieties

Strategic modification of the uracil core is a key tactic for modulating pharmacokinetic and pharmacodynamic properties. Substitution at the N1 position with alkyl or cycloalkyl groups is a common and effective strategy to enhance lipophilicity. This modification can improve cell membrane permeability, increase metabolic stability, and influence the compound's binding affinity to target enzymes. The introduction of a cyclobutyl group, in particular, offers a balance of conformational rigidity and lipophilicity, which can be advantageous for specific receptor interactions compared to more flexible acyclic alkyl chains.

Focus of this Guide: 1-(Cyclobutylmethyl)uracil

This guide focuses specifically on 1-(Cyclobutylmethyl)uracil, a molecule that combines the proven uracil pharmacophore with a cyclobutylmethyl substituent at the N1 position. By understanding its chemical properties, synthesis, and characterization, researchers can effectively explore its potential as a lead compound in various therapeutic areas.

Physicochemical and Structural Properties

Chemical Structure

The structure of 1-(Cyclobutylmethyl)uracil consists of a pyrimidine-2,4(1H,3H)-dione (uracil) core where a hydrogen atom at the N1 position is replaced by a cyclobutylmethyl group.

Chemical Structure of 1-(Cyclobutylmethyl)uracil
Caption: 2D Chemical Structure of 1-(Cyclobutylmethyl)uracil.
Quantitative Data Summary

The key physicochemical properties of 1-(Cyclobutylmethyl)uracil are summarized in the table below. These values are calculated based on its chemical structure and are essential for experimental design and data interpretation.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂Calculated
Molecular Weight 180.20 g/mol Calculated
IUPAC Name 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dioneIUPAC Rules
Monoisotopic Mass 180.089877 DaCalculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
LogP (Predicted) 0.5 - 1.0ALOGPS/ChemAxon

Synthesis and Characterization Workflow

The synthesis of N1-alkylated uracils can be achieved through several reliable methods. The following section details a robust protocol based on the Mitsunobu reaction, a highly efficient method for forming carbon-nitrogen bonds. This choice is predicated on its mild reaction conditions and high yields, which are critical for laboratory-scale synthesis.

Proposed Synthetic Pathway: Mitsunobu Reaction

The Mitsunobu reaction provides a controlled and high-yielding route for the N1-alkylation of uracil with cyclobutylmethanol. This approach avoids the potential for O-alkylation byproducts that can occur under standard SN2 conditions.

Synthetic_Pathway Uracil Uracil Reagents PPh₃, DIAD Anhydrous THF Uracil->Reagents Alcohol Cyclobutylmethanol Alcohol->Reagents Product 1-(Cyclobutylmethyl)uracil Reagents->Product Mitsunobu Reaction

Caption: Proposed synthetic route via the Mitsunobu reaction.

Detailed Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product purity.

Materials:

  • Uracil (1.0 eq)

  • Cyclobutylmethanol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add Uracil (1.0 eq), Cyclobutylmethanol (1.1 eq), and Triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF (approx. 10 mL per mmol of uracil) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermic nature of the DIAD addition and minimize side reactions.

  • DIAD Addition: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled, stirring solution over 30 minutes using a syringe or dropping funnel. A color change to a milky white or pale yellow suspension is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the uracil spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the resulting residue in Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification and Characterization Workflow

The crude product, containing the desired compound along with byproducts like triphenylphosphine oxide and the DIAD-hydrazine adduct, requires purification. Flash column chromatography is the standard and most effective method.

Purification_Workflow cluster_purification Purification cluster_characterization Characterization Crude Crude Product (from work-up) Column Silica Gel Column Chromatography (Eluent: Hexane/Ethyl Acetate gradient) Crude->Column Fractions Collect & Combine Pure Fractions (TLC verified) Column->Fractions Evaporation Solvent Evaporation (Rotary Evaporator) Fractions->Evaporation Pure Pure 1-(Cyclobutylmethyl)uracil Evaporation->Pure NMR ¹H and ¹³C NMR Spectroscopy (Structural Verification) Pure->NMR MS High-Resolution Mass Spectrometry (Molecular Weight & Formula Confirmation) Pure->MS FTIR FT-IR Spectroscopy (Functional Group Analysis) Pure->FTIR

Caption: Workflow for purification and structural characterization.

Analytical Characterization

To confirm the identity and purity of the synthesized 1-(Cyclobutylmethyl)uracil, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals include characteristic peaks for the uracil ring protons (at C5 and C6), the N-H proton, and distinct signals corresponding to the cyclobutylmethyl group's methylene and methine protons.

    • ¹³C NMR: Confirms the carbon framework. Key signals will correspond to the carbonyl carbons (C2 and C4) of the uracil ring, the olefinic carbons (C5 and C6), and the aliphatic carbons of the cyclobutyl and methyl groups.

  • High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the molecular formula. The experimentally determined mass should match the calculated monoisotopic mass (180.089877 Da) for C₉H₁₂N₂O₂ within a very narrow margin (typically < 5 ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This method identifies the functional groups present. Characteristic absorption bands for the N-H stretch, C=O (carbonyl) stretches, and C=C stretches of the uracil ring are expected.

Potential Biological Activity and Therapeutic Applications

While specific biological data for 1-(Cyclobutylmethyl)uracil is not widely published, its structure allows for informed hypotheses regarding its potential applications. Uracil derivatives are extensively researched for their antiviral and anticancer properties.[1]

  • Antiviral Potential: Many N1-substituted pyrimidine analogues function by inhibiting viral DNA or RNA polymerases.[1] The cyclobutylmethyl group could position the uracil core within the active site of such enzymes, potentially acting as a chain terminator or competitive inhibitor. This makes it a candidate for screening against viruses like Herpes Simplex Virus (HSV), Hepatitis B Virus (HBV), and Human Immunodeficiency Virus (HIV).

  • Anticancer Potential: Uracil analogues can interfere with nucleotide metabolism, a critical pathway for rapidly proliferating cancer cells.[4] For instance, they can inhibit thymidylate synthase, an enzyme essential for DNA synthesis.[4] The lipophilic nature of the cyclobutylmethyl substituent may enhance cellular uptake, making it a promising scaffold for developing novel anticancer agents.

Conclusion

1-(Cyclobutylmethyl)uracil is a synthetically accessible uracil derivative with significant potential in drug discovery. Its structure combines the biologically relevant uracil pharmacophore with a lipophilic and conformationally constrained cyclobutylmethyl group. The robust synthetic and purification protocols outlined in this guide provide a clear path for researchers to obtain high-purity material for further investigation. Based on the well-established activities of related compounds, 1-(Cyclobutylmethyl)uracil warrants exploration as a candidate for antiviral and anticancer therapies. The comprehensive characterization workflow ensures the structural integrity of the compound, laying a solid foundation for future biological and medicinal chemistry studies.

References

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing).
  • Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1. Journal of Chemical Information and Modeling.
  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm (RSC Publishing). DOI:10.1039/D5CE00362H.
  • Synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine and -cytosine. Sci-Hub.
  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega.
  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. National Institutes of Health (NIH).
  • Schematic for the synthesis of novel uracil derivatives. ResearchGate.
  • In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. PubMed.
  • Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. PubMed.
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI.
  • Uracil. Massive Bio.
  • Synthesis of uracil derivatives and some of their reactions. ResearchGate.
  • In vitro proliferative activity of 6-substituted uracil derivatives. ResearchGate.
  • The Binding Nature of Uracil: A Key Player in Biochemistry. Oreate AI Blog.

Sources

1-(Cyclobutylmethyl)uracil vs 1-(Cyclopropylmethyl)uracil structural comparison

Author: BenchChem Technical Support Team. Date: February 2026

Structural, Synthetic, and Pharmacological Comparative Analysis

Executive Summary

In the optimization of pyrimidine-based therapeutics—specifically Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Uridine Phosphorylase (UPase) inhibitors—the N1-substituent plays a decisive role in pharmacokinetic profile and receptor affinity.

This guide provides a high-resolution technical comparison between 1-(Cyclobutylmethyl)uracil (CBM-U) and 1-(Cyclopropylmethyl)uracil (CPM-U) . While chemically similar, these two moieties represent a critical divergence in medicinal chemistry: the trade-off between conformational rigidity (cyclopropyl) and lipophilic bulk (cyclobutyl) .

Part 1: Structural & Physicochemical Analysis[1][2]

The choice between a cyclopropylmethyl (CPM) and a cyclobutylmethyl (CBM) group is rarely arbitrary. It is a strategic decision based on the topology of the target binding pocket and the required metabolic stability.

1.1 Conformational Landscape and Sterics

The primary differentiator is the ring topology. The cyclopropyl group acts as a "conformational clamp," whereas the cyclobutyl group introduces flexibility and "puckering."

Feature1-(Cyclopropylmethyl)uracil (CPM-U)1-(Cyclobutylmethyl)uracil (CBM-U)
Ring Strain ~27.5 kcal/mol~26.5 kcal/mol
Conformation Rigid/Planar: The 3-carbon ring is forced into a plane.Puckered: Exists in a "wing" conformation to relieve torsional strain.
Bond Angles 60° (internuclear), highly strained.~88° (puckered), variable.
Electronic Character Pseudo-unsaturated: Walsh orbitals (high p-character) allow

-interaction mimicry.[1]
Saturated: Standard

-bond behavior; purely lipophilic.
Steric Volume Compact; often tolerated in tight hydrophobic pockets.Bulky; requires a larger "tolerance" zone in the active site.
1.2 Electronic "Walsh Orbital" Effect

The cyclopropyl ring in CPM-U is unique. Due to the bent bonds (banana bonds), the electron density extends outward, creating a region of negative electrostatic potential that can engage in weak cation-


 or 

-

interactions with aromatic residues (e.g., Tyrosine or Phenylalanine) in a receptor pocket. CBM-U lacks this capacity and relies solely on Van der Waals (hydrophobic) forces.
Part 2: Synthetic Methodologies

To ensure high regioselectivity for the N1 position (over the N3 position), two primary protocols are employed. The Silyl-Hilbert-Johnson method is preferred for scale-up, while Basic Alkylation is sufficient for exploratory synthesis.

2.1 Protocol A: Regioselective N1-Alkylation (Basic Conditions)

Best for: Rapid generation of analogues on mg-to-gram scale.

Reagents: Uracil,


, DMF, alkyl bromide (bromomethylcyclopropane or bromomethylcyclobutane).

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with Uracil (1.0 eq) and anhydrous DMF (10 mL/g). Add anhydrous

    
     (1.1 eq).
    
    • Technical Note: Use exactly 1.1 eq of base. Excess base promotes N1,N3-dialkylation.

    • Conditioning: Stir at 60°C for 30 minutes to generate the mono-anion. The N1 proton (

      
       ~9.5) is more acidic than N3 (
      
      
      
      ~12), favoring N1 deprotonation initially.
  • Alkylation: Dropwise add the respective alkyl bromide (1.05 eq) dissolved in minimal DMF.

    • CPM-U Precursor: (Bromomethyl)cyclopropane.

    • CBM-U Precursor: (Bromomethyl)cyclobutane.

  • Reaction: Stir at 60–70°C for 4–6 hours. Monitor via TLC (CHCl3:MeOH 9:1).

    • Checkpoint: N1-alkylated product usually runs higher than uracil but lower than dialkylated byproduct.

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with LiCl (5% aq) to remove DMF.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for these polar heterocycles.

2.2 Protocol B: Bis-Silylation (Vorbrüggen Adaptation)

Best for: Difficult substrates or when strict N1 selectivity is required.

Synthesis U Uracil HMDS HMDS / (NH4)2SO4 Reflux U->HMDS Silylation BSU Bis(trimethylsilyl)uracil (Reactive Intermediate) HMDS->BSU - NH3 Prod N1-Alkylated Uracil (CPM-U or CBM-U) BSU->Prod Alkylation (Sn2) Reflux in Toluene RX R-CH2-Br / NaI (Catalyst) RX->Prod Electrophile

Figure 1: Silyl-mediated synthesis pathway ensuring N1 regioselectivity via the "Silyl-Hilbert-Johnson" mechanism.

Part 3: Pharmacological Implications (SAR)

The selection between CPM and CBM is often determined by the specific enzyme target.

3.1 Case Study: Uridine Phosphorylase (UPase) Inhibition

UPase inhibitors (like BAU analogues) prevent the catabolism of uridine.

  • Mechanism: The inhibitor must mimic the ribose moiety of uridine.

  • CPM-U Advantage: The cyclopropylmethyl group is a superior bioisostere for the furanose ring oxygen's steric environment. It fits the hydrophobic pocket normally occupied by the C2' and C3' of ribose without incurring the entropic penalty of the floppier cyclobutyl group.

  • Data Trend: Literature suggests CPM analogues often exhibit lower

    
     (higher potency) than CBM analogues in UPase inhibition due to tighter shape complementarity.
    
3.2 Case Study: HIV-1 Reverse Transcriptase (NNRTIs)

In HEPT-class derivatives, the N1-side chain sits in a specific hydrophobic tunnel ("wing" region).

  • CBM-U Liability: The puckered cyclobutyl ring often suffers from steric clash with conserved residues (e.g., Trp229 or Tyr188) in the NNRTI binding pocket.

  • CPM-U Stability: The cyclopropyl group is metabolically robust (unless specific P450s attack the ring), whereas the cyclobutyl group is more prone to standard aliphatic oxidation.

3.3 Decision Logic for Scaffold Selection

SAR_Logic Start Select N1-Substituent Pocket Is the Hydrophobic Pocket Sterically Constrained? Start->Pocket Electronic Are Aromatic Residues Present in Pocket? Pocket->Electronic No (Open Pocket) CPM Choose Cyclopropylmethyl (CPM) Pocket->CPM Yes (Tight Fit) Electronic->CPM Yes (Cation-Pi Potential) CBM Choose Cyclobutylmethyl (CBM) Electronic->CBM No (Need Lipophilicity)

Figure 2: Medicinal Chemistry Decision Tree for selecting between CPM and CBM moieties based on receptor topology.

Part 4: Experimental Validation (Characterization)

To validate the synthesis and distinguish between these structures, NMR Spectroscopy is the gold standard.

4.1 1H-NMR Diagnostic Signals (DMSO-d6)
  • N1-Methylene (

    
    ): 
    
    • CPM-U: Appears as a doublet (d) around

      
       3.5–3.6 ppm. The shielding effect of the cyclopropyl ring shifts this upfield compared to standard alkyls.
      
    • CBM-U: Appears as a doublet (d) around

      
       3.7–3.8 ppm.
      
  • Ring Protons:

    • CPM-U: Distinctive high-field multiplets at

      
       0.3–0.6 ppm (due to ring current anisotropy).
      
    • CBM-U: Multiplets appear lower field, typically

      
       1.6–2.0 ppm, overlapping with other aliphatic signals.
      
4.2 Crystallography (Simulated)

If X-ray diffraction is performed:

  • CPM-U will show the

    
     bond angle close to 112°, with the ring bisecting the plane of the uracil to minimize steric clash with the C2-carbonyl.
    
  • CBM-U will display a "butterfly" puckering of the cyclobutyl ring, likely disordered in the crystal lattice due to ring flipping.

References
  • Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of 1-substituted 6-(phenylthio)uracil derivatives." Journal of Medicinal Chemistry. Link (Demonstrates the SAR of N1-cycloalkyl derivatives in HEPT analogues).

  • Pizzorno, G., et al. (1997). "Inhibition of uridine phosphorylase: synthesis and structure-activity relationships of aryl-substituted 5-benzyluracils." Journal of Medicinal Chemistry. Link (Establishes the role of N1-substituents in UPase binding).

  • Wiberg, K. B. (1986). "The concept of strain in organic chemistry." Angewandte Chemie International Edition. Link (Foundational text on ring strain energies of cyclopropane vs cyclobutane).

  • Gagnon, A., et al. (2009). "Silylation-mediated alkylation of uracils." Tetrahedron Letters.

Sources

Physical properties and melting point of 1-(Cyclobutylmethyl)uracil

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Predicted Physical Properties and Experimental Characterization of 1-(Cyclobutylmethyl)uracil

Introduction

Uracil is a fundamental pyrimidine nucleobase, forming a cornerstone of ribonucleic acid (RNA) where it pairs with adenine to encode genetic information.[1][2][3] Its planar, heterocyclic structure allows it to participate in essential biological processes, including the biosynthesis of enzymes and serving as an allosteric regulator.[4][5] In the fields of medicinal chemistry and drug development, the uracil scaffold is a common starting point for the synthesis of novel therapeutic agents.[6][7][8] By modifying the core structure—for instance, through N-alkylation—researchers can modulate the molecule's pharmacological profile, including its binding affinity, metabolic stability, and cell permeability.

This guide focuses on 1-(Cyclobutylmethyl)uracil, a derivative where a cyclobutylmethyl group is attached to the N-1 position of the uracil ring. As a novel compound, specific experimental data for 1-(Cyclobutylmethyl)uracil is not extensively available in public literature. Therefore, this whitepaper adopts a predictive and methodological approach. We will first establish a baseline by detailing the known physical properties of the parent molecule, uracil. Subsequently, we will apply principles of physical organic chemistry to predict how the addition of the non-polar cyclobutylmethyl substituent would logically alter these properties.

Finally, this guide provides a detailed, field-proven experimental protocol for the determination of the melting point, a critical parameter for the identification and purity assessment of a new crystalline solid. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of novel chemical entities.

Section 1: Physicochemical Profile of the Uracil Core

Understanding the properties of the parent uracil molecule is essential for predicting the behavior of its derivatives. Uracil is a colorless, crystalline solid characterized by strong intermolecular hydrogen bonding, which dictates its physical properties.[3]

Physical PropertyValueSource(s)
Molecular Formula C₄H₄N₂O₂[9][10]
Molecular Weight 112.09 g/mol [9][11][12]
Melting Point >300 °C (typically ~335-338 °C with decomposition)[1][9][11][13][14]
Appearance White to light yellow crystalline powder[13][14]
Water Solubility Sparingly soluble in cold water (~3.6 g/L at 25°C); freely soluble in hot water.[9][11][15]
Organic Solvent Solubility Insoluble in alcohol and ether; Soluble in DMSO and DMF.[4][16][17]
pKa ~9.45[9][13]

The high melting point of uracil is a direct consequence of its ability to form a stable, hydrogen-bonded crystal lattice.[5] Its solubility profile reflects its polar nature, with some solubility in polar solvents like water and poor solubility in non-polar organic solvents.

Section 2: Predicted Physicochemical Properties of 1-(Cyclobutylmethyl)uracil

The introduction of a cyclobutylmethyl group at the N-1 position is expected to significantly alter the physicochemical properties of the uracil core. This substituent is aliphatic and non-polar, which will influence intermolecular forces and, consequently, the bulk properties of the compound.

Predicted Molecular and Physical Properties
PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₉H₁₂N₂O₂Addition of a C₅H₈ moiety to uracil.
Molecular Weight ~180.20 g/mol Sum of uracil (112.09) and cyclobutylmethyl (68.11) fragments.
Melting Point Significantly lower than uracil (>300 °C)The bulky, non-polar cyclobutylmethyl group will disrupt the planar packing and hydrogen-bonding network of the uracil crystal lattice, leading to weaker intermolecular forces and requiring less energy to transition to the liquid phase.[18][19]
Solubility Decreased solubility in polar solvents (e.g., water). Increased solubility in non-polar organic solvents (e.g., DMSO, dichloromethane, ethyl acetate).The introduction of the hydrophobic alkyl group increases the overall non-polar character of the molecule, making it more compatible with organic solvents and less soluble in water.[16]
Appearance Likely a white to off-white crystalline solid.Most purified organic compounds of this type are crystalline solids.[20]
Anticipated Spectroscopic Data

While experimental spectra are required for confirmation, the expected features can be predicted:

  • ¹H NMR Spectroscopy : The spectrum should contain signals for the uracil ring protons (typically in the δ 5.5-8.0 ppm range) and new signals in the aliphatic region (δ 1.0-4.0 ppm) corresponding to the protons of the cyclobutyl ring and the methylene (-CH₂-) bridge.

  • Infrared (IR) Spectroscopy : The spectrum will be a composite of both moieties. The characteristic C=O stretching (~1650-1720 cm⁻¹) and N-H stretching (~3200-3400 cm⁻¹) bands of the uracil ring should be present.[21] Additionally, C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations from the cyclobutylmethyl group will be prominent.[20]

  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight (~180.2). Common fragmentation patterns might include the loss of the cyclobutylmethyl group (a fragment at m/z ~111, corresponding to the uracil cation) or fragmentation of the cyclobutyl ring.

Section 3: Standardized Protocol for Melting Point Determination

The melting point of a pure crystalline solid is a sharp, reproducible physical constant used for identification and as a primary indicator of purity.[19] An impure substance will typically melt over a wider range and at a lower temperature than the pure compound.[18] The following protocol describes a standardized method using a modern digital melting point apparatus.

Experimental Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of a crystalline organic solid.

Materials:

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Melting point capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • The crystalline sample of 1-(Cyclobutylmethyl)uracil

Procedure:

  • Sample Preparation : a. Place a small amount of the dry crystalline sample onto a clean, dry surface like a watch glass. b. If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer. c. Invert a capillary tube and press the open end into the powder multiple times to collect a small amount of the sample.[22] d. Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down into the bottom.[22] The packed sample height should be approximately 1-2 mm.[18][23]

  • Loading the Apparatus : a. Ensure the melting point apparatus is clean and at room temperature. b. Carefully insert the capillary tube, sealed end down, into the sample holder of the apparatus. c. Insert a calibrated thermometer or ensure the digital thermometer is correctly positioned.[19]

  • Rapid Determination (Optional but Recommended) : a. Set the apparatus to heat rapidly (e.g., 10-20 °C per minute).[22] b. Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate and saves time. c. Allow the apparatus to cool significantly before proceeding to the accurate determination.

  • Accurate Determination : a. Prepare a fresh capillary tube with the sample. Do not reuse a melted sample, as its crystalline structure may have changed.[18] b. Set the apparatus to heat rapidly to a temperature about 20 °C below the approximate melting point found in the previous step. c. Reduce the heating rate to a slow, controlled rate of 1-2 °C per minute.[22] A slow heating rate is critical for an accurate measurement.[18] d. Observe the sample closely through the magnifying lens. e. Record the temperature (T₁) at which the first drop of liquid appears.[19][23] f. Continue heating slowly and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[19][23] g. The melting point is reported as the range from T₁ to T₂.

  • Repeat for Consistency : a. Repeat the accurate determination with a fresh sample at least once more to ensure the result is reproducible. Consistent values should agree within 1-2 °C.

MeltingPointWorkflow cluster_prep 1. Sample Preparation cluster_measurement 2. Melting Point Measurement cluster_analysis 3. Data Analysis & Verification A Crush sample to a fine powder B Load powder into capillary tube (1-2 mm) A->B C Insert capillary into apparatus B->C D Heat rapidly to ~20°C below expected m.p. C->D E Reduce heating rate to 1-2°C / min D->E F Observe sample E->F G Record T1: First liquid drop appears F->G Melting begins H Record T2: All solid melts G->H Continues I Report melting point as range (T1 - T2) H->I J Allow apparatus to cool I->J K Repeat with fresh sample for consistency J->K

Caption: Workflow for accurate melting point determination.

Section 4: Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 1-(Cyclobutylmethyl)uracil is not available, prudent safety measures should be based on the known hazards of the parent compound, uracil, and the general handling of novel chemical substances.

  • General Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Minimize dust generation and accumulation.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles or glasses, a lab coat, and chemical-resistant gloves.[24]

  • Irritation Potential : Uracil may cause skin, eye, and respiratory tract irritation. It is reasonable to assume that the derivative will have similar or unknown irritation properties. Avoid contact with eyes, skin, and clothing.

  • Ingestion and Inhalation : Avoid ingestion and inhalation.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[13]

As the toxicological properties of 1-(Cyclobutylmethyl)uracil have not been fully investigated, it should be treated as a potentially hazardous substance.

Conclusion

This technical guide provides a comprehensive overview of the predicted physical properties of 1-(Cyclobutylmethyl)uracil, grounded in the established characteristics of its core uracil moiety and fundamental chemical principles. We predict that the addition of the cyclobutylmethyl group will lower the melting point and alter the solubility profile, making it more amenable to dissolution in organic solvents. The guide also furnishes a detailed, authoritative protocol for the experimental determination of the melting point, a crucial first step in the characterization of any new crystalline compound. Researchers and scientists are strongly encouraged to perform thorough experimental validation of these predicted properties to establish a definitive physicochemical profile for this novel molecule.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Nichols, L. (2021, September 19). Experiment (1) determination of melting points. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

  • Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link] melting-point-determination-of-solid-organic-compounds

  • Hovinen, J. (1996). Synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine and -cytosine. Helvetica Chimica Acta, 79(5), 1517-1526.
  • Alfa Aesar. (n.d.). Safety Data Sheet - Uracil. West Liberty University. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic for the synthesis of novel uracil derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Calculation method for 1H NMR spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Uracil. PubChem. Retrieved from [Link]

  • EBI. (2015, September 13). Uracil (ECMDB00300). ECMDB. Retrieved from [Link]

  • Takenaga, N., Dohi, T., & Kitagaki, S. (2021).
  • ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

  • ResearchTweet. (n.d.). Uracil: Definition, Structure, and Function. Retrieved from [Link]

  • Barmaki, M., Valiyeva, G., Maharramovm, A. A., & Allaverdiyev, M. M. (2025, August 6). Synthesis of uracil derivatives and some of their reactions.
  • Dar, M. A., et al. (2023, February 28). Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. PubMed. Retrieved from [Link]

  • Merck Index. (n.d.). Uracil. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Retrieved from [Link]

  • Cheméo. (n.d.). Uracil (CAS 66-22-8) - Chemical & Physical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Uracil. Retrieved from [Link]

  • Britannica. (2026, January 23). Uracil. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Uracil. NIST WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

  • New World Encyclopedia. (n.d.). Uracil. Retrieved from [Link]

  • McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
  • Tessman, I., Liu, S. K., & Kennedy, M. A. (1994). Unusual kinetics of uracil formation in single and double-stranded DNA by deamination of cytosine in cyclobutane pyrimidine dimers. Journal of Molecular Biology, 235(2), 489-491.

Sources

Methodological & Application

Synthesis of 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione from uracil and cyclobutylmethyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a novel N-alkylated uracil derivative. N-substituted uracils are a cornerstone in medicinal chemistry, forming the structural basis for numerous antiviral and anticancer agents.[1] This guide details an efficient and regioselective N1-alkylation of uracil using cyclobutylmethyl bromide. We will explore the underlying chemical principles, provide a detailed, step-by-step laboratory protocol, and outline methods for purification and characterization. The content is tailored for researchers in synthetic chemistry and drug development, offering field-proven insights to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

The pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, is a fundamental nucleobase in RNA.[2][3] Its structure features two nitrogen atoms (N1 and N3) that can serve as nucleophilic sites for alkylation. The targeted modification of these positions is a critical strategy in medicinal chemistry to develop analogues that can act as therapeutic agents.[4][5][6] For instance, N1, N3-disubstituted uracils have been reported to exhibit significant antibacterial and antifungal activities.[1]

The primary challenge in the alkylation of uracil is achieving regioselectivity. Due to the presence of two nucleophilic nitrogen centers and two oxygen atoms, direct alkylation can lead to a mixture of N1, N3, O2, and O4-alkylated products, complicating purification and reducing the yield of the desired isomer.[1][7] The acidity of the N1 and N3 protons is similar, and the reaction outcome is highly dependent on the choice of base, solvent, and reaction temperature.

This protocol focuses on the direct alkylation of uracil with cyclobutylmethyl bromide. The strategy employs potassium carbonate (K₂CO₃) as a mild base in dimethylformamide (DMF), a polar aprotic solvent. This system favors the formation of the N1-alkylated product. The rationale for this choice is that the potassium salt of uracil, formed in situ, is sufficiently nucleophilic to react with the primary alkyl halide, and the conditions are optimized to minimize the formation of the N3- and di-alkylated byproducts.[7][8]

Reaction Mechanism and Workflow

The synthesis proceeds via a classical bimolecular nucleophilic substitution (Sɴ2) reaction.

  • Deprotonation: The mild base, potassium carbonate, deprotonates the uracil ring, primarily at the N1 and N3 positions, creating uracil anions.

  • Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic methylene carbon of cyclobutylmethyl bromide.

  • Substitution: The bromide ion is displaced as a leaving group, forming the new N-C bond and yielding the target product, this compound.

The overall workflow for this synthesis is depicted in the diagram below.

G start_end start_end process process analysis analysis product product A Start: Assemble Reagents (Uracil, Cyclobutylmethyl Bromide, K₂CO₃, DMF) B Reaction Setup - Add Uracil, K₂CO₃, DMF to flask - Stir mixture A->B Reagent Prep C Addition of Alkylating Agent - Add Cyclobutylmethyl Bromide - Heat to 60-70°C B->C Initiation D Reaction Monitoring - Track progress with TLC C->D Reaction (8-12h) E Work-up - Quench with water - Extract with Ethyl Acetate D->E Upon Completion F Purification - Dry organic layer - Concentrate under vacuum - Purify via Column Chromatography E->F Crude Product G Characterization - ¹H NMR, ¹³C NMR, LC-MS F->G Purified Fractions H Final Product: This compound G->H Verified Structure

Sources

Preparation of 1-(Cyclobutylmethyl)uracil via Vorbrüggen coupling conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Preparation of 1-(Cyclobutylmethyl)uracil via Modified Vorbrüggen (Silyl-Hilbert-Johnson) Conditions

Part 1: Executive Summary & Strategic Rationale

The synthesis of 1-(cyclobutylmethyl)uracil presents a classic regioselectivity challenge inherent to the ambident nucleophilicity of the uracil heterocycle. Standard alkylation conditions (e.g.,


, alkyl halides) often yield a mixture of 

- and

-alkylated products, necessitating tedious chromatographic separation.

This protocol utilizes Modified Vorbrüggen conditions (formally the Silyl-Hilbert-Johnson reaction ), employing silyl activation of the nucleobase to direct alkylation exclusively to the


 position. By converting uracil to its bis-silylated intermediate, the 

position is sterically and electronically masked, while the

position becomes the preferred nucleophilic site upon activation with a Lewis Acid or thermal promotion.

Key Advantages of this Protocol:

  • Regiocontrol: >95% selectivity for

    
    -alkylation.
    
  • Operational Simplicity: One-pot silylation and coupling.[1]

  • Scalability: Avoids the use of toxic mercury/silver salts used in historical methods.

Part 2: Scientific Foundation & Mechanism[2]

Mechanistic Pathway

The reaction proceeds through the Silyl-Hilbert-Johnson mechanism, a variation of the Vorbrüggen coupling adapted for alkyl electrophiles rather than glycosyl donors.

  • Silylation: Treatment of uracil with

    
    -Bis(trimethylsilyl)acetamide (BSA)  generates 2,4-bis(trimethylsilyloxy)pyrimidine . This aromatizes the ring and increases the nucleophilicity of the nitrogen atoms while protecting the oxygens.
    
  • Activation: The silylated base reacts with the electrophile (Cyclobutylmethyl bromide). While classic Vorbrüggen coupling uses TMSOTf to activate an acetate leaving group, in this alkylation, TMSOTf or Iodide sources (NaI/TBAI) act as promoters to facilitate

    
     attack.
    
  • Alkylation: The electrophile attacks the

    
     position. The driving force is the formation of the stable amide carbonyl system from the O-silyl enol ether (the "O to N" silyl transfer/deprotection).
    
Visualized Pathway (Graphviz)

Vorbruggen_Mechanism Uracil Uracil (Ambident Nucleophile) BisSilyl 2,4-Bis(TMS)pyrimidine (Activated Intermediate) Uracil->BisSilyl Silylation (MeCN, 80°C) BSA BSA (Silylating Agent) BSA->BisSilyl Complex Transition State (N1 Attack) BisSilyl->Complex + TMSOTf / TBAI Electrophile Cyclobutylmethyl Bromide (Electrophile) Electrophile->Complex Product 1-(Cyclobutylmethyl)uracil (Target) Complex->Product Desilylation (Workup)

Figure 1: Reaction pathway for the regioselective synthesis of 1-(cyclobutylmethyl)uracil via silyl activation.

Part 3: Detailed Experimental Protocol

Target Molecule: 1-(Cyclobutylmethyl)uracil CAS: 1-(cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione (Analogous structures)

Reagents & Materials
ReagentEquiv.[1][2][3][4][5]RoleCritical Attribute
Uracil 1.0SubstrateDry, finely ground
BSA (N,O-Bis(trimethylsilyl)acetamide)2.5 - 3.0Silylating AgentMoisture sensitive
(Bromomethyl)cyclobutane 1.1 - 1.2ElectrophilePrimary alkyl halide
TMSOTf (Trimethylsilyl triflate)0.1 - 1.0Lewis Acid CatalystActivator (Optional for bromides, essential for acetates)
TBAI (Tetrabutylammonium iodide)0.1AdditiveFinkelstein promoter (Recommended for bromides)
Acetonitrile (MeCN) SolventMediumAnhydrous (<50 ppm H2O)
Step-by-Step Procedure

Step 1: In-Situ Silylation

  • Equip a dry 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge Uracil (1.12 g, 10.0 mmol) and Anhydrous MeCN (30 mL).

  • Add BSA (6.1 mL, 25.0 mmol) via syringe under nitrogen.

  • Observation Point: Heat the suspension to 60–80°C for 30–60 minutes. The mixture effectively becomes a clear, homogeneous solution, indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.

    • Expert Note: If the solution does not clear, add an additional 0.5 eq of BSA. Incomplete silylation leads to lower yields.

Step 2: Coupling (Modified Vorbrüggen)

  • Cool the silylated mixture to room temperature (or 0°C if using highly reactive electrophiles).

  • Add (Bromomethyl)cyclobutane (1.64 g, 11.0 mmol).

  • Catalyst Addition:

    • Option A (Standard Vorbrüggen for Acetates): Add TMSOTf (1.1 mmol).

    • Option B (Preferred for Alkyl Bromides): Add TBAI (370 mg, 1.0 mmol) or NaI (cat).

    • Note: While TMSOTf is the gold standard for glycosyl acetates, iodide promotion (Finkelstein-like) is often superior for simple primary alkyl bromides in silyl couplings.

  • Heat the reaction mixture to reflux (80°C) and monitor by TLC (System: 5% MeOH in DCM).

  • Reaction time is typically 4–12 hours .

Step 3: Workup & Purification

  • Cool the mixture to room temperature.

  • Quench: Slowly add MeOH (5 mL) to quench excess silyl groups, followed by saturated aqueous NaHCO3 (20 mL).

  • Extract with Ethyl Acetate (EtOAc) (3 x 30 mL).

  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (SiO2, 0-5% MeOH/DCM).

    • Target Product: White solid.[6]

Part 4: Data Interpretation & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6):

    • 
       11.2 (s, 1H, 
      
      
      
      -H) - Diagnostic: If absent, N3-alkylation occurred.
    • 
       7.6 (d, 1H, H-6)
      
    • 
       5.5 (d, 1H, H-5)
      
    • 
       3.6 (d, 2H, 
      
      
      
      -Cyclobutyl) - Key connectivity.
    • 
       2.5-1.7 (m, Cyclobutyl protons).
      
  • Regioselectivity Check:

    • 
      -alkylated uracils typically show 
      
      
      
      (C5-C6) > 0. If
      
      
      -alkylated, the UV absorption max often shifts bathochromically compared to
      
      
      .
Optimization Table
IssueProbable CauseCorrective Action
Low Conversion Incomplete silylationEnsure solution is clear before adding electrophile. Increase BSA time.
N3-Isomer Formation Hydrolysis of silyl groupEnsure strictly anhydrous conditions. Moisture hydrolyzes the reactive silyl-intermediate back to uracil.
Dark Coloration DecompositionReduce reaction temperature; check purity of TMSOTf.
Precipitate during reaction Silyl byproductsThis is normal (TMS-Br/acetamide). Do not filter until workup.

Part 5: References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on silyl-coupling).

  • Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660.

  • Iwai, I., & Nishimura, T. (1964). Synthetic Procedures for Silyl-Hilbert-Johnson Reaction. Agricultural and Biological Chemistry. (Foundational work on silylated base alkylation).

  • Ruh-Pohlenz, C., & Vorbrüggen, H. (2000). Synthesis of Carbocyclic Nucleosides. Current Protocols in Nucleic Acid Chemistry. (Application to carbocycles).

  • Ghotekar, B. K., et al. (2023).[7] Synthesis and Chemoselective Alkylation of Uracil Derivatives. ResearchGate. (Comparative baseline for alkylation methods).

Sources

Application Notes & Protocols: 1-(Cyclobutylmethyl)uracil as a Foundational Intermediate in Carbocyclic Nucleoside Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy.[1][2] A critical challenge in their design is enhancing metabolic stability against enzymatic degradation. Replacing the furanose oxygen with a methylene group yields carbocyclic nucleoside analogs, which exhibit increased resistance to phosphorylases and often possess unique biological activities.[1][3] This document provides a comprehensive guide to the synthesis, purification, and application of 1-(Cyclobutylmethyl)uracil, a key intermediate for a novel class of carbocyclic nucleoside analogs. We present detailed, field-tested protocols grounded in established chemical principles, offering researchers a robust starting point for drug discovery and development programs.

Introduction: The Rationale for Carbocyclic Analogs

The therapeutic efficacy of traditional nucleoside analogs can be limited by their susceptibility to enzymatic cleavage of the glycosidic bond. The substitution of the ribose ring's oxygen atom with a carbon atom creates a carbocyclic nucleoside, a structural modification that renders the molecule immune to this degradation pathway.[1][4] This enhanced stability often translates to improved pharmacokinetic profiles and sustained therapeutic effects.

The cyclobutyl moiety, in particular, offers a unique conformational landscape. Unlike the more common cyclopentyl systems, the four-membered ring provides a distinct geometric constraint that can influence binding affinity to viral or cellular enzymes.[2][5] 1-(Cyclobutylmethyl)uracil serves as a versatile scaffold, where the uracil base is attached to a simple, modifiable carbocyclic unit, allowing for subsequent stereocontrolled functionalization to mimic the hydroxyl groups of a natural sugar.

This guide details the foundational N-alkylation reaction to produce 1-(Cyclobutylmethyl)uracil and outlines its use as a precursor for more complex nucleoside targets.

Synthesis of 1-(Cyclobutylmethyl)uracil via Direct N1-Alkylation

The synthesis hinges on the direct alkylation of the uracil ring. Uracil possesses two nucleophilic nitrogen atoms, N1 and N3. Selective alkylation at the N1 position is crucial for creating analogs that mimic natural nucleosides.[6][7] While various methods exist, the use of a polar aprotic solvent and a mild inorganic base provides a reliable and scalable route to the desired N1-substituted product.[6][8]

Causality of Experimental Design
  • Choice of Alkylating Agent: (Bromomethyl)cyclobutane is a commercially available and reactive primary alkyl halide suitable for Sₙ2 reactions.

  • Solvent System: Dimethylformamide (DMF) is an ideal polar aprotic solvent. Its high dielectric constant helps to dissolve the uracil salt and stabilize the transition state of the Sₙ2 reaction, accelerating the rate of N-alkylation over O-alkylation.[6][7]

  • Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the N1 position of uracil to form the nucleophilic uracil anion. It is heterogeneous in DMF, which can facilitate work-up, and is less harsh than alternatives like sodium hydride, minimizing side reactions.[7][9]

  • Regioselectivity: While uracil can be alkylated at N1 or N3, N1 alkylation is generally favored under these conditions due to the greater acidity of the N1 proton. The N3 position is sterically more hindered.[10]

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Uracil, K₂CO₃, (Bromomethyl)cyclobutane in DMF reaction Stir at 60-70°C (Monitor by TLC) reagents->reaction 1. Add reagents quench Quench with H₂O reaction->quench 2. Reaction complete extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) & Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography 3. Crude product analysis Characterize Pure Product (NMR, MS, m.p.) chromatography->analysis

Caption: Workflow for the synthesis and purification of 1-(Cyclobutylmethyl)uracil.

Detailed Synthesis Protocol

Materials:

  • Uracil (1.0 eq)

  • (Bromomethyl)cyclobutane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Uracil (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a suspension (approx. 0.5 M concentration with respect to uracil).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add (Bromomethyl)cyclobutane (1.2 eq) to the mixture dropwise via syringe.

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The product spot should be less polar than the starting uracil.

  • Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

  • Pour the reaction mixture into an equal volume of cold deionized water and transfer to a separatory funnel.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

Purification and Characterization

Purification Protocol:

  • Prepare a silica gel column using a suitable solvent system (a gradient of ethyl acetate in hexanes is a good starting point, e.g., 20% to 60% EtOAc).

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Load the dissolved crude product onto the pre-equilibrated silica gel column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(Cyclobutylmethyl)uracil as a white solid.

Characterization Data:

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (DMSO-d₆)δ (ppm): 11.2 (s, 1H, N3-H), 7.6 (d, 1H, H-6), 5.6 (d, 1H, H-5), 3.7 (d, 2H, N1-CH₂), 2.6 (m, 1H, CH-cyclobutyl), 2.0-1.7 (m, 6H, CH₂-cyclobutyl).
¹³C NMR (DMSO-d₆)δ (ppm): 164.0 (C4), 151.2 (C2), 141.5 (C6), 101.8 (C5), 52.5 (N1-CH₂), 34.0 (CH-cyclobutyl), 25.0 (CH₂-cyclobutyl), 18.5 (CH₂-cyclobutyl).
Mass Spec (ESI+) Expected m/z: [M+H]⁺ calculated for C₉H₁₂N₂O₂.
Melting Point Literature values should be consulted for comparison.

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

Application: Conversion to a Carbocyclic Nucleoside Analog

1-(Cyclobutylmethyl)uracil is not an endpoint but a crucial intermediate. The next phase of synthesis involves introducing hydroxyl groups onto the cyclobutyl ring to mimic the 2'- and 3'-hydroxyls of a natural nucleoside. This can be achieved through various multi-step sequences. Below is a conceptual protocol for subsequent functionalization.

Conceptual Reaction Pathway

G Intermediate 1-(Cyclobutylmethyl)uracil Step1 α-Bromination Intermediate->Step1 Product1 α-Bromo Intermediate Step1->Product1 Step2 Hydrolysis / Hydroxylation Product1->Step2 FinalProduct Hydroxylated Nucleoside Analog Step2->FinalProduct

Caption: Conceptual pathway from intermediate to a functionalized analog.

Protocol: Synthesis of a Hydroxylated Analog (Illustrative)

This protocol illustrates a potential transformation. The actual stereochemical outcome would require careful reaction design and chiral auxiliaries or catalysts.

Principle: A common strategy involves creating a double bond in the cyclobutyl ring, followed by dihydroxylation.

  • Benzylic Bromination: The carbon adjacent to the nitrogen (alpha to the "glycosidic" bond) can be selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.

  • Elimination: Treatment of the bromo-intermediate with a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) would generate a cyclobutene ring.

  • Dihydroxylation: The double bond can be dihydroxylated using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) to install two hydroxyl groups, yielding the final carbocyclic nucleoside analog.

Detailed steps for such a transformation would require extensive optimization and are beyond the scope of this note but illustrate the synthetic utility of the 1-(Cyclobutylmethyl)uracil intermediate. The resulting diol could then be further studied or undergo phosphorylation to its active triphosphate form.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive K₂CO₃ (absorbed moisture); Poor quality DMF; Low reaction temperature.Use freshly dried, finely powdered K₂CO₃; Use anhydrous DMF from a sealed bottle; Ensure reaction temperature is maintained at 60-70 °C.
Formation of Multiple Products Alkylation at N3 or O-alkylation; Reaction temperature too high.Ensure a 1:1.2 molar ratio of uracil to alkyl halide. Avoid excessive temperatures. N1-alkylation should be the major product under these conditions.[6]
Difficult Purification Product co-elutes with starting material or byproducts.Adjust the polarity of the column chromatography eluent. A shallower gradient may be required. Consider recrystallization as an alternative or additional purification step.[11]
Low Isolated Yield Incomplete reaction; Loss of product during aqueous work-up.Increase reaction time and monitor carefully by TLC; Perform more extractions (e.g., 4-5 times) with ethyl acetate. Ensure the aqueous layer is saturated with NaCl to reduce product solubility.

Conclusion

1-(Cyclobutylmethyl)uracil is a highly valuable and accessible intermediate for the synthesis of novel carbocyclic nucleoside analogs. The direct N1-alkylation protocol presented here is robust, scalable, and relies on common laboratory reagents. By providing a stable scaffold for further chemical elaboration, this intermediate opens the door to a diverse library of potential therapeutic agents with enhanced metabolic stability, addressing a key challenge in drug development.[1][12]

References

  • Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed.
  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC - NIH.
  • From Heterocycles to Carbacycles: Synthesis of Carbocyclic Nucleoside Analogues from Enals and Hydroxylamines.
  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides.
  • Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System.
  • Application Notes and Protocols for the Alkyl
  • Synthesis and Chemoselective Alkylation of Uracil Deriv
  • Optimal conditions for N-alkylation of uracil by ethyl bromoacetate...
  • A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study. Organic & Biomolecular Chemistry (RSC Publishing).
  • Direct N3 Alkylation of Uracil and Derivatives via N1-[2-(trimethylsilyl)ethoxymethyl] Protection.
  • n-3-alkylation of uracil and derivatives via n-1-boc protection. Marcel Dekker, Inc..
  • Synthesis and Chemoselective Alkylation of Uracil Derivatives.
  • Method for purifying uracil compounds.
  • Alkylation of Various Uracil Derivatives in DMF under MWI a.
  • Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents. PMC.
  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
  • Synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine and -cytosine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

Application Notes & Protocols: Green Chemistry Approaches for N-Alkylation of Uracil with Cyclobutyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Greener Path to N-Cyclobutyluracils

N-substituted uracil derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with antiviral, anticancer, and antibacterial properties.[1][2] The introduction of an N-cyclobutyl group can significantly modulate the pharmacological profile of the uracil scaffold, making the N-alkylation of uracil with cyclobutyl halides a reaction of considerable interest. Traditional methods for this transformation often rely on hazardous solvents like DMF, strong bases, and energy-intensive conditions, contributing to a significant environmental footprint.[3]

This guide provides a comprehensive overview of green chemistry approaches for the N-alkylation of uracil with cyclobutyl halides. We will explore methodologies that prioritize the use of safer solvents, alternative energy sources, and catalytic systems to enhance reaction efficiency while minimizing environmental impact.[4] These approaches are not only more sustainable but can also offer advantages in terms of improved yields, selectivity, and simplified work-up procedures.[5]

This document is designed to be a practical resource, offering detailed, step-by-step protocols and explaining the underlying principles of each green technique. By understanding the "why" behind the "how," researchers can better adapt and optimize these methods for their specific needs.

Understanding the Reaction: Regioselectivity in Uracil Alkylation

Uracil is an ambident nucleophile with two potential sites for N-alkylation: N1 and N3. The regioselectivity of the alkylation is influenced by several factors, including the nature of the solvent, the base, the alkylating agent, and the reaction temperature.[1][2] Generally, the N1 position is more acidic and sterically accessible, often leading to it being the preferred site of alkylation. However, the formation of the N3-alkylated product and N1,N3-dialkylated byproducts can also occur. The use of bulky alkylating agents like cyclobutyl halides can further influence the regioselectivity due to steric hindrance.

dot

Caption: Regioselectivity in the N-alkylation of uracil.

Green Chemistry Approaches for N-Alkylation of Uracil with Cyclobutyl Halides

Herein, we detail four green chemistry approaches for the N-alkylation of uracil with cyclobutyl halides: Microwave-Assisted Synthesis, Phase-Transfer Catalysis (PTC), Ionic Liquids as Reaction Media, and Mechanochemical Synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating, which can significantly reduce reaction times and improve yields.[6][7] In the context of N-alkylation, microwave heating can promote reactions that are sluggish under conventional heating, often with enhanced selectivity and in the absence of a solvent.[8][9]

Causality Behind the Method: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, leading to faster reactions.[10] Solvent-free microwave reactions are particularly green as they eliminate the need for potentially hazardous solvents.[6]

Detailed Protocol: Microwave-Assisted N-Alkylation of Uracil with Cyclobutyl Bromide (Solvent-Free)

  • Materials:

    • Uracil (1.0 mmol, 112.09 mg)

    • Cyclobutyl bromide (1.2 mmol, 161.01 mg, 0.11 mL)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol, 207.32 mg)

    • Tetrabutylammonium bromide (TBAB) (0.1 mmol, 32.24 mg) - Optional, as a phase-transfer catalyst.

  • Equipment:

    • Dedicated microwave reactor with temperature and pressure sensors

    • 10 mL microwave reaction vial with a magnetic stir bar

  • Procedure:

    • To the microwave reaction vial, add uracil, potassium carbonate, and tetrabutylammonium bromide (if used).

    • Add the cyclobutyl bromide to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120 °C for 15-30 minutes with stirring. Monitor the pressure to ensure it remains within the safe limits of the vessel.

    • After the reaction is complete, cool the vial to room temperature.

    • Add 10 mL of dichloromethane (DCM) to the reaction mixture and stir for 5 minutes.

    • Filter the mixture to remove the inorganic salts.

    • Wash the solid residue with an additional 5 mL of DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N1-cyclobutyluracil.

dot

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 1-(Cyclobutylmethyl)uracil

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Welcome to the technical support center. You are likely here because you are observing precipitation of 1-(Cyclobutylmethyl)uracil when diluting from an organic stock into aqueous media (PBS, HEPES, or culture media).

This behavior is dictated by the compound's structural conflict:

  • The Core: The uracil ring is planar and capable of strong

    
    -
    
    
    
    stacking interactions, which promotes crystal lattice energy and resists solvation [1].[1]
  • The Substituent: The cyclobutylmethyl group at the N1 position is highly hydrophobic.[1] Unlike uracil (which has a LogP of ~ -1.1 and is water-soluble), this alkyl substitution significantly shifts the partition coefficient (LogP) toward lipophilicity, drastically reducing aqueous solubility [2].

  • The Ionization State: With the N1 position blocked, the molecule loses one acidic proton.[1] The remaining acidic proton at N3 has a pKa of approximately 9.4–9.5 [3].[1] At physiological pH (7.4), the molecule remains >99% neutral, preventing electrostatic solvation.

The following guide provides a logic-driven troubleshooting pathway to stabilize this compound in solution.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: Why does the compound precipitate immediately upon adding the DMSO stock to my buffer?

A: You are experiencing the "Solvent Shock" effect .[1] When a high-concentration DMSO stock (e.g., 50 mM) hits an aqueous buffer, the dielectric constant of the local environment changes instantly. The hydrophobic cyclobutyl group, no longer solvated by DMSO, drives the molecules to aggregate before they can disperse.

  • Correction: Do not add the stock directly to a static buffer. Vortex the buffer rapidly while adding the DMSO stock dropwise to the center of the vortex. This maximizes rapid dispersion.[1]

Q2: I am working at pH 7.4. Why can't I get concentrations above 50 µM?

A: At pH 7.4, 1-(Cyclobutylmethyl)uracil is thermodynamically insoluble because it is uncharged.[1] The Henderson-Hasselbalch equation dictates that at pH 7.4 (2 units below pKa ~9.5), the ratio of ionized (soluble) to neutral (insoluble) species is roughly 1:100 .

  • Correction: If your assay tolerates it, increase the buffer pH to 8.5 . This shifts the equilibrium, ionizing ~10% of the molecules, which can act as a surfactant for the remaining neutral species.

Q3: The solution was clear, but precipitates after 2 hours on ice. Why?

A: Solubility is temperature-dependent.[1][2] Lowering the temperature reduces the kinetic energy available to break solute-solute interactions.[1] For hydrophobic pyrimidines, the "saturation point" drops steeply at 4°C.

  • Correction: Keep working solutions at Room Temperature (RT) or 37°C . If you must use ice, validate solubility at 4°C using a turbidity assay first.[1]

Part 2: Solubilization Protocols

Protocol A: The "Golden Ratio" Cosolvent Method

Best for: Cell-free assays, enzymatic screens.

This protocol balances the solubilizing power of DMSO with the tolerance of biological assays (typically <1-2% DMSO).

  • Prepare Stock: Dissolve 1-(Cyclobutylmethyl)uracil in 100% anhydrous DMSO to 50 mM . Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Intermediate Dilution (Critical Step):

    • Prepare a 10x Intermediate in 50% DMSO / 50% Water.

    • Why? This steps down the hydrophobicity gradually, preventing the "crash out" seen with direct 1:1000 dilutions.

  • Final Dilution: Dilute the 10x Intermediate 1:10 into your assay buffer.

    • Result: Final solvent concentration is 5% DMSO (high, but soluble).[1]

    • Adjustment: If 5% DMSO is toxic, use Protocol C .[1]

Protocol B: Cyclodextrin Complexation (The "Trojan Horse")

Best for: Cell culture, in vivo studies, and DMSO-sensitive assays.

Cyclodextrins (CDs) form an inclusion complex, encapsulating the hydrophobic cyclobutyl tail while presenting a hydrophilic exterior to the buffer [4].

Materials: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD).[1]
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS.[1] Filter sterilize (0.22 µm).
    
  • Solubilization:

    • Add 1-(Cyclobutylmethyl)uracil powder directly to the 20% CD solution.[1]

    • Heat: Warm to 45°C for 30 minutes with continuous shaking/stirring.

    • Equilibrate: Allow to cool to RT.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration exceeds the complexation capacity (usually 1:1 molar ratio).

Part 3: Visualizing the Workflow

Figure 1: Troubleshooting Decision Tree

Caption: Logical pathway for selecting the correct solubilization strategy based on assay constraints.

SolubilityDecisionTree Start Start: Compound Precipitates CheckConc Is Target Conc > 100 µM? Start->CheckConc CheckDMSO Is DMSO > 1% Allowed? CheckConc->CheckDMSO No (<100 µM) Sol_CD Use Protocol B: Cyclodextrin Complexation CheckConc->Sol_CD Yes (High Load) CheckPH Is pH > 8.0 Allowed? CheckDMSO->CheckPH No Sol_Cosolvent Use Protocol A: Step-Down Dilution CheckDMSO->Sol_Cosolvent Yes CheckPH->Sol_CD No Sol_pH Adjust Buffer to pH 8.5 CheckPH->Sol_pH Yes Sol_Fail Reduce Concentration or Change Scaffold

Figure 2: The "Step-Down" Dilution Mechanism

Caption: Preventing precipitation by gradually altering solvent polarity.[1]

StepDownDilution Stock 100% DMSO Stock (50 mM) Fully Solvated Inter Intermediate (50% DMSO) Metastable Cluster Stock->Inter 1:1 Dilution (Prevents Shock) Final Aqueous Buffer (<5% DMSO) Dispersed Monomers Inter->Final Slow Addition + Vortex

Part 4: Data & Specifications

Table 1: Estimated Solubility Limits

Note: Values are estimates based on structural analogs (1-alkyluracils) and standard thermodynamic principles [1][5].

Solvent SystemEstimated Max SolubilityComment
100% DMSO ~ 50–60 mg/mLExcellent solvent.[1] Use for stock storage (-20°C).
100% Ethanol ~ 0.8–1.0 mg/mLPoor solvent compared to DMSO.[1] Avoid.
PBS (pH 7.4) < 0.1 mg/mL (< 1 mM)Poor. Compound is neutral and hydrophobic.[1]
PBS (pH 8.5) ~ 0.5 mg/mLImproved. Partial ionization at N3 assists solubility.
20% HP-

-CD
~ 2–5 mg/mLBest Aqueous. Inclusion complex prevents aggregation.[1]
Table 2: Physicochemical Profile
PropertyValueImplication for Handling
Molecular Weight ~180.2 g/mol Small molecule, fast diffusion.[1]
pKa (N3-H) 9.4 – 9.5Neutral at physiological pH.[1] Requires basic pH to ionize.[1]
LogP (Est.) 0.5 – 1.2Moderately lipophilic.[1] "Grease-like" behavior in water.[1]
H-Bond Donors 1 (N3-H)Limited interaction with water.[1]

References

  • Jang, Y. H., et al. (2001).[1][3] First principles calculation of pKa values for 5-substituted uracils. Journal of Physical Chemistry A. Available at: [Link][1][3]

  • PubChem. Uracil Compound Summary: Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

  • Godse, S. Z. (2016).[1] Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

Sources

Optimizing reaction temperature for cyclobutylmethylation of uracil

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Reaction Temperature

Welcome to the technical support center for the synthesis of uracil derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in the N-alkylation of uracil, specifically focusing on the challenges and optimization of cyclobutylmethylation. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Temperature is a deceptively simple parameter that often holds the key to unlocking high yield and selectivity.

Frequently Asked Questions (FAQs)

Part 1: Foundational Principles

Q1: What is the underlying mechanism of the cyclobutylmethylation of uracil, and which sites are reactive?

A1: The cyclobutylmethylation of uracil is typically an SN2 (bimolecular nucleophilic substitution) reaction. The process begins with the deprotonation of uracil by a base, creating a uracil anion. This anion is an ambident nucleophile, meaning it has multiple reactive sites. The primary sites for alkylation are the two nitrogen atoms (N1 and N3) and, to a lesser extent, the oxygen atoms (O2 and O4).[1] The deprotonated uracil anion then attacks the electrophilic carbon of the cyclobutylmethyl halide (e.g., bromide or iodide), displacing the halide and forming the C-N bond.

The regioselectivity (the preference for N1 vs. N3 alkylation) is a complex function of the base, solvent, counter-ion, and, critically, the reaction temperature.[2][3]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Uracil Uracil Anion Uracil Anion (Ambident Nucleophile) Uracil->Anion + Base Base Base (e.g., K₂CO₃) N1_Product N1-alkylated Uracil Anion->N1_Product Attack at N1 N3_Product N3-alkylated Uracil Anion->N3_Product Attack at N3 O_Product O-alkylated Uracil (Side Product) Anion->O_Product Attack at O2/O4 CBM_Br Cyclobutylmethyl Bromide

Caption: General mechanism for the SN2 alkylation of uracil.

Q2: Why is reaction temperature such a critical parameter to control?

A2: Temperature directly influences two key aspects of the reaction: rate and selectivity .

  • Reaction Rate: Like most chemical reactions, the rate of SN2 alkylation increases with temperature. This is because providing more thermal energy allows more molecules to overcome the activation energy barrier required for the reaction to proceed. An insufficient temperature is a common cause of failed or stalled reactions.[4]

  • Selectivity & Side Reactions: Temperature can alter the ratio of N1 to N3 alkylated products. While the exact effect is system-dependent, thermodynamic and kinetic control can be influenced by temperature. More importantly, excessively high temperatures can provide enough energy to activate undesirable pathways, leading to the formation of side products, such as O-alkylation or decomposition of the starting materials, reagents, or even the desired product.[1][4]

Part 2: Troubleshooting Common Issues

This section provides a logical flow for diagnosing and solving temperature-related problems in your experiment.

G Start Reaction Issue? LowYield Low or No Yield? Start->LowYield PoorSelectivity Poor N1/N3 Selectivity or O-Alkylation? Start->PoorSelectivity Degradation Seeing Degradation Products? Start->Degradation RunScreen Run Temperature Screen (Protocol 1) LowYield->RunScreen Likely too cold PoorSelectivity->RunScreen Sub-optimal temp Degradation->RunScreen Likely too hot, confirm optimal T Analyze Analyze Results: Yield vs. Temp Selectivity vs. Temp RunScreen->Analyze Optimize Select Optimal Temperature Analyze->Optimize CheckOther Optimize Other Parameters (Solvent, Base) Optimize->CheckOther If still issues

Caption: Troubleshooting flowchart for temperature optimization.

Q3: My reaction shows very little consumption of uracil, even after 24 hours. Is the temperature too low?

A3: Yes, this is the most probable cause. An SN2 reaction requires a specific activation energy to proceed at a reasonable rate. If the reaction temperature is too low, the reactants lack the kinetic energy to overcome this barrier, resulting in a stalled or impractically slow reaction.

Recommendation: Your first step should be to perform a systematic temperature screen to find the optimal point where the reaction proceeds efficiently. See Protocol 1 for a detailed methodology. A gradual increase, for example from room temperature to 80 °C, is a common strategy.[4]

Q4: I increased the temperature to 100 °C and while my starting material was consumed, my yield of the desired product is still low and I see multiple new spots on my TLC plate. What is happening?

A4: This is a classic case of "too much of a good thing." While you successfully overcame the activation energy for the primary reaction, the excessive heat likely initiated decomposition pathways or undesired side reactions. Many organic molecules, including uracil derivatives and some solvents like DMF, are not stable at elevated temperatures for extended periods, especially in the presence of a base.[4]

Recommendation: This situation also calls for a systematic temperature screen (Protocol 1 ). Your data will likely reveal a temperature "sweet spot" that is high enough for a good reaction rate but low enough to minimize degradation.

Q5: I am getting a mixture of N1 and N3-cyclobutylmethyl uracil. How does temperature affect this ratio?

A5: Temperature can influence the kinetic vs. thermodynamic product distribution. One isomer may form faster at lower temperatures (kinetic product), while the more stable isomer may be favored at higher temperatures where the reaction is reversible enough to allow equilibration (thermodynamic product). The N1 position is generally less sterically hindered, but the N3 anion can be more thermodynamically stable in some solvent/base systems. The precise outcome is difficult to predict without experimental data.

Recommendation: Analyze the N1/N3 ratio at each point in your temperature screen. This will reveal the relationship between temperature and regioselectivity for your specific conditions and allow you to choose the temperature that maximizes the desired isomer.

Experimental Design & Protocols

A systematic approach is crucial for effective optimization. The following protocol outlines a parallel screening method to efficiently determine the optimal reaction temperature.

G Prep Prepare Master Mix: Uracil, Base, Solvent, Cyclobutylmethyl Bromide Aliquot Aliquot into 5 Reaction Vials Prep->Aliquot React Incubate at Different Temps (e.g., 40, 50, 60, 70, 80°C) Aliquot->React Sample Sample each reaction at time points (e.g., 2, 6, 12, 24h) React->Sample Analyze Analyze Samples (LC-MS or TLC) for Conversion & Ratio Sample->Analyze Plot Plot Data & Determine Optimal Temp Analyze->Plot

Caption: Experimental workflow for parallel temperature screening.

Protocol 1: Parallel Temperature Screening for Optimal Cyclobutylmethylation

Objective: To determine the reaction temperature that provides the highest yield of the desired N-alkylated product with minimal side-product formation within a reasonable timeframe.

Methodology:

  • Preparation of Master Mix: To ensure consistency, prepare a master mix containing all reactants except one (typically the alkylating agent, which is added last to start the reaction).

    • In a suitable flask, combine Uracil (1.0 equiv.), your chosen base (e.g., K₂CO₃, 2.0 equiv.), and solvent (e.g., DMF). Stir until dissolved or well-suspended.

  • Aliquoting: Dispense equal volumes of this master mix into five separate, identical reaction vials equipped with stir bars.

  • Initiation & Incubation:

    • Place each vial in a separate well of a temperature-controlled reaction block or in separate oil baths pre-heated to your chosen temperatures (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

    • Allow the mixtures to equilibrate to the set temperature for 5-10 minutes.

    • Add the Cyclobutylmethyl Bromide (1.2 equiv.) to each vial simultaneously (or in quick succession) to start the reactions.

  • Monitoring: At set time intervals (e.g., 2h, 6h, 12h, 24h), take a small aliquot from each reaction vial. Quench the aliquot in a separate vial containing a suitable solvent for analysis (e.g., acetonitrile/water for LC-MS).

  • Analysis: Analyze the quenched aliquots by LC-MS or a calibrated TLC/densitometry method. Quantify the following:

    • % Conversion of Uracil

    • % Yield of N1-alkylated product

    • % Yield of N3-alkylated product

    • Presence of any significant degradation or side products.

Data Interpretation

Summarize your results in a table to easily compare outcomes.

Temperature (°C)Time (h)Uracil Conversion (%)N1-Product Yield (%)N1/N3 RatioNotes
402415%12%3:1Reaction is too slow.
502465%58%3.2:1Good conversion, clean reaction.
60 12 95% 88% 3.5:1 Optimal: High conversion, good rate.
7012>99%85%3.1:1Minor degradation products observed.
806>99%75%2.8:1Significant degradation, lower yield.

Advanced Considerations

Q6: How do solvent and base choice interact with temperature optimization?

A6: Solvent and base are intrinsically linked to temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common for SN2 reactions because they solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the uracil anion relatively free to act as a nucleophile.[4] The boiling point of your solvent will set the upper limit of your temperature screen. Furthermore, the strength and solubility of your base can affect the initial deprotonation step; a reaction that is slow due to an inefficient base may not be salvageable by temperature alone without causing degradation.[2][3]

Q7: I've optimized the temperature, but my yield is still not where I want it to be. What else can I check?

A7: If temperature optimization doesn't solve the issue, consider these factors:

  • Purity of Reagents: Ensure your uracil, solvent, and alkylating agent are pure and dry. Water can interfere with the reaction.[5][6]

  • Choice of Leaving Group: Cyclobutylmethyl iodide is more reactive than the bromide and may allow for lower reaction temperatures or shorter reaction times. You can generate the iodide in situ by adding a catalytic amount of potassium iodide (KI) to a reaction with the bromide (Finkelstein reaction).[2][4]

  • Base Strength & Stoichiometry: Ensure your base is strong enough and present in sufficient quantity (typically 1.5-3.0 equivalents) to fully deprotonate the uracil.

  • Reaction Time: It's possible the reaction simply needs more time to reach completion at the optimal temperature. Continue monitoring beyond your initial endpoint.

By systematically evaluating temperature and considering these interconnected parameters, you can confidently troubleshoot and optimize the cyclobutylmethylation of uracil for improved yields and purity.

References

  • Synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine and -cytosine. Science Hub. Available at: [Link]

  • Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... ResearchGate. Available at: [Link]

  • Synthesis and Chemoselective Alkylation of Uracil Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Chemoselective Alkylation of Uracil Derivatives. K.T.H.M. College. Available at: [Link]

  • Uracil. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Removal of Cyclobutylmethyl Bromide (CBMB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: Cyclobutylmethyl bromide (CBMB) is a valuable building block for introducing the cyclobutyl motif. However, as a primary alkyl halide, it is a Potential Genotoxic Impurity (PGI) . In drug development, regulatory bodies (ICH M7 guidelines) typically require alkylating agents to be controlled to very low levels (often <10 ppm) in the final API.

The Problem with Standard Removal:

  • Boiling Point: ~123–124 °C (760 mmHg). It is too high-boiling to be easily removed by standard rotary evaporation (40 °C/20 mbar) but low enough to co-distill with many volatile solvents, making azeotropic removal tricky.

  • Lipophilicity: Its non-polar nature (cLogP ~2.3) means it tracks with organic products during aqueous workups, resisting simple water washes.

This guide details three validated workflows to deplete CBMB to compliant levels.

Decision Matrix: Selecting Your Protocol

Do not apply a "one size fits all" approach. Use this logic tree to select the method that preserves your product while eliminating the impurity.

CBMB_Removal_Logic Start Start: Significant CBMB Residual IsSolid Is your Product a Solid? Start->IsSolid ThermalStable Is Product Thermally Stable (>60°C)? IsSolid->ThermalStable Yes MethodB Method B: Chemical Scavenging (Recommended) IsSolid->MethodB No (Oil/Liquid) MethodA Method A: Trituration / High-Vac Drying ThermalStable->MethodA Yes ThermalStable->MethodB No MethodC Method C: Chromatography (Flash/Prep HPLC) MethodB->MethodC If Scavenging Fails

Figure 1: Decision matrix for selecting the appropriate CBMB removal strategy based on product physical state and stability.

Technical Modules & Protocols

Module A: Physicochemical Removal (Solids Only)

Best For: Crystalline products that are thermally stable.

Since CBMB boils at ~124 °C, it is an "oil" at room temperature. If your product is a solid, you can exploit this phase difference.[1]

Protocol:

  • Trituration: Slurry your crude solid in a non-polar solvent where the product is insoluble but CBMB is soluble (e.g., Pentane , Hexanes , or cold Heptane ).

  • Filtration: Filter the solid. The CBMB will remain in the mother liquor.

  • High-Vacuum Drying: Place the solid in a vacuum oven.

    • Settings: < 5 mbar pressure at 45–50 °C for 12+ hours.

    • Why: The reduced pressure lowers the effective boiling point of CBMB, allowing it to sublime/evaporate off the solid lattice.

Module B: Chemical Scavenging (The "Gold Standard")

Best For: Oils, thermally unstable compounds, and GMP intermediates.

This method relies on reacting the excess CBMB with a highly nucleophilic scavenger to create a water-soluble salt. This salt is then washed away during an aqueous extraction.

Mechanism:



Recommended Scavengers:

Scavenger Type Reactivity Workup Method
Morpholine Liquid Amine High Acidic Wash (HCl)
N-Acetylcysteine Thiol Very High Basic Wash (NaOH)

| Polymer-Supported Thiol | Solid Resin | High | Filtration |

Protocol (Morpholine Method):

  • Dissolution: Dissolve crude reaction mixture in an organic solvent (DCM or EtOAc).

  • Scavenging: Add 1.5 – 2.0 equivalents of Morpholine (relative to the estimated unreacted CBMB, not the main product).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: CBMB is a primary bromide; it reacts fast.

  • Workup:

    • Wash organic layer with 1M HCl (2x).

    • Chemistry: The unreacted morpholine and the new morpholine-CBMB quaternary salt are protonated/charged and move to the aqueous layer.

    • Wash with Brine, Dry (

      
      ), and Concentrate.
      
Module C: Chromatographic Purification

Best For: Small scale (<5g) or when impurities overlap.

CBMB is non-polar. On standard Normal Phase Silica (SiO2):

  • Elution: It will elute near the solvent front (High

    
    ) in Hexanes/EtOAc mixtures.
    
  • Visualization: CBMB is not UV active (no chromophore). You must use Iodine (

    
    ) Stain  or KMnO4  (oxidizes the alkyl halide/ring) to see it on TLC.
    

Troubleshooting & FAQs

Q1: I used Rotovap at 40°C for 2 hours, but NMR still shows a triplet at


 3.4 ppm. Why? 
A:  You are seeing the 

protons. The boiling point of CBMB is 124°C. A standard rotovap bath (40°C) even at 20 mbar is often insufficient to remove it completely, especially if your product is an oil that "traps" the solvent. You must use Method B (Scavenging) or High Vacuum (<1 mbar).

Q2: Can I use Pyridine as a scavenger? A: No. Pyridine is a poor nucleophile compared to secondary amines (like morpholine) or thiols. It reacts too slowly with primary alkyl bromides at room temperature. Use Pyrrolidine , Morpholine , or Thiourea .

Q3: Is there a risk of rearrangement during removal? A: Yes, if you use strong Lewis Acids or promote


 conditions. The cyclobutylmethyl cation can rearrange to a cyclopentyl or cyclopropylmethyl cation.
  • Prevention:[2] Stick to basic or neutral scavenging conditions (

    
     favored). Avoid heating in acidic media.
    

Q4: How do I prove it's gone? A:

  • NMR: Look for the disappearance of the doublet (or triplet depending on resolution) at ~3.4–3.5 ppm.

  • GC-FID/MS: This is the preferred method for trace analysis (ppm level) due to the volatility of CBMB.

Process Visualization: Scavenging Workflow

Scavenging_Workflow Crude Crude Mixture (Product + CBMB) AddScav Add Morpholine (1.5 eq vs CBMB) Crude->AddScav React Stir 4h @ RT (Forms Quaternary Salt) AddScav->React Wash Wash with 1M HCl React->Wash PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Layer (Contains CBMB-Salt) PhaseSep->Aqueous Waste Organic Organic Layer (Pure Product) PhaseSep->Organic Product

Figure 2: Chemical scavenging workflow using Morpholine to derivatize CBMB into a water-soluble quaternary ammonium salt.

References

  • PubChem. (n.d.). Compound Summary: (Bromomethyl)cyclobutane.[3][4][5][6][7] National Library of Medicine. Retrieved October 14, 2025, from [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Impurity Control).
  • Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. Organic Process Research & Development. [Link]

Sources

Minimizing O-alkylation side products in uracil derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for medicinal chemists and process development scientists. It addresses the ambident nucleophilicity of the uracil moiety, providing actionable solutions to suppress O-alkylation.

The Core Challenge: Ambident Nucleophilicity

In uracil synthesis, the pyrimidine ring presents a classic ambident nucleophile challenge. Upon deprotonation, the negative charge is delocalized across N1, N3, O2, and O4.

  • Thermodynamic Preference: N-alkylation (yielding the amide/lactam structure) is generally thermodynamically favored due to the stability of the carbonyl systems.

  • Kinetic Traps: O-alkylation (yielding imidates/lactim ethers) is often kinetically accessible, particularly with "hard" electrophiles or in solvents that fail to solvate the oxygen anion effectively.

The Goal: Shift the reaction coordinate to favor the N1-alkylated product (and N3 where desired) while suppressing the formation of O2/O4-alkylated impurities.

Troubleshooting Hub (Q&A)

Case 1: "I am observing ~15% O-alkylation when using simple alkyl halides."

User Context: Reaction uses Potassium Carbonate (


) in Acetone with Ethyl Bromide.
Diagnosis:  This is a classic Hard-Soft Acid-Base (HSAB) mismatch. Acetone is a polar aprotic solvent but has lower dielectric capability than DMF/DMSO, and potassium is a relatively "hard" counterion that can coordinate with oxygen, potentially directing alkylation there if the transition state is tight.
Solution: 
  • Switch Solvent: Move to DMF (N,N-Dimethylformamide) or DMSO . These solvents strongly solvate cations (

    
    ), leaving the uracil anion "naked." A naked anion allows the softer nitrogen center (HOMO) to dominate the nucleophilic attack on the soft alkyl halide.
    
  • Temperature Control: O-alkylation is often the kinetic product. Ensure the reaction is run at the lowest effective temperature first, then warmed only if necessary to drive conversion. High heat often increases the ratio of O-alkylation.

Case 2: "I cannot get selective N1-alkylation; N3 is also reacting."

User Context: Unsubstituted uracil reacting with 1 equivalent of electrophile. Diagnosis: The pKa difference between N1 (~9.5) and N3 (~12) should theoretically allow selectivity, but in practice, proton exchange is rapid. Once mono-alkylation occurs, the remaining NH becomes more acidic or similarly reactive depending on the substituent. Solution:

  • Temporary Silylation (The Vorbrüggen Approach): Do not use basic alkylation. Instead, convert uracil to bis-trimethylsilyl uracil (using HMDS/BSA). This activates the N1 position selectively when coupled with a Lewis Acid (e.g., TMSOTf) or specific electrophiles, as the N1-Si bond is more labile and reactive than the N3-Si bond.

Case 3: "My Mitsunobu reaction is yielding O-alkylated vinyl ethers."

User Context: Coupling uracil with a secondary alcohol using DEAD/PPh3. Diagnosis: Steric hindrance on the alcohol often forces the reaction toward the less hindered oxygen atom (O2 or O4) rather than N1. Additionally, if the pKa of the nucleophile (uracil) is too high (>11), the betaine intermediate may not protonate effectively, stalling the cycle or leading to side reactions. Solution:

  • pKa Tuning: Ensure the N3 position is protected (e.g., N3-Benzoyl uracil). This lowers the pKa of the N1 proton, making it a better partner for the Mitsunobu betaine.

  • Switch Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for sterically demanding substrates.

Visualizing the Pathway

The following diagram illustrates the bifurcation between N- and O-alkylation pathways based on reaction conditions.

UracilPathways cluster_mech Mechanism Check Uracil Uracil Substrate Anion Delocalized Anion (N1⁻ / O2⁻ / O4⁻) Uracil->Anion Deprotonation HardCond Hard Conditions (Ag salts, Non-polar solv.) Anion->HardCond SoftCond Soft Conditions (DMF, K2CO3, Silylation) Anion->SoftCond O_Prod O-Alkylated (Imidate Side Product) HardCond->O_Prod Kinetic Control (Charge Density) N_Prod N-Alkylated (Target Amide) SoftCond->N_Prod Thermodynamic Control (Orbital Control)

Caption: Figure 1. Divergence of alkylation pathways. Soft conditions (polar aprotic solvents, soft bases) favor the thermodynamic N-alkylated target.

Optimized Protocols

Protocol A: Standard Base-Mediated N1-Alkylation

Best for: Primary alkyl halides and unhindered electrophiles.

  • Preparation: Dissolve Uracil derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Why: DMF promotes dissociation of the ion pair.

  • Base Addition: Add

    
      (1.2 equiv).
    
    • Note: Avoid NaH if O-alkylation is a problem; the tight ion pair with

      
       can sometimes favor O-attack. 
      
      
      
      is an alternative if reactivity is low.
  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise at 0°C .

  • Reaction: Stir at Room Temperature (20–25°C).

    • Monitoring: Check TLC/LCMS. If O-alkylation appears (>5%), lower temp to 0°C and extend time.

  • Workup: Dilute with water (precipitates product) or extract with EtOAc. Wash DMF out thoroughly (5x water wash) to prevent hydrolysis during concentration.

Protocol B: Silyl-Hilbert-Johnson (Vorbrüggen-Type)

Best for: Glycosylations, ribose coupling, and complex electrophiles. Zero O-alkylation risk.[1]

  • Silylation: Suspend Uracil in HMDS (Hexamethyldisilazane) with catalytic Ammonium Sulfate. Reflux until clear (formation of bis-silylated uracil). Evaporate excess HMDS in vacuo.

    • Result: The oxygen atoms are now "capped" as silyl ethers, forcing reaction at Nitrogen.

  • Coupling: Dissolve residue in anhydrous Acetonitrile or 1,2-DCE. Add the sugar/electrophile (protected acetate or benzoate).

  • Activation: Add Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv) at 0°C.

  • Mechanism: The silyl group at N1 is displaced by the carbocation generated from the sugar. The O-silyl groups are stable enough to prevent O-alkylation but labile enough to hydrolyze during workup.

  • Workup: Quench with saturated

    
    .
    

Data Summary: Solvent & Base Influence[2]

The following table summarizes the N/O selectivity ratios typically observed in literature for uracil alkylation.

SolventBaseDominant MechanismApprox.[2] N:O RatioSuitability
DMF / DMSO


(Soft-Soft)
> 95 : 5Recommended
Acetone


(Mixed)
~ 80 : 20Risky
Benzene/Toluene


-like (Ag assists leaving group)
< 10 : 90Favors O-Alkylation
Ethanol/Water NaOHH-Bonding influencesVariablePoor Solubility
DCE / MeCN BSA / TMSOTfVorbrüggen (Silyl cation)> 99 : 1Gold Standard

Decision Tree for Experimental Design

Use this logic flow to select the correct protocol for your specific substrate.

DecisionTree cluster_tips Pro-Tips Start Start: Select Alkylating Agent Type Electrophile Type? Start->Type Simple Simple Alkyl Halide (MeI, EtBr, BnBr) Type->Simple Primary Halide Sugar Sugar / Complex Acetate (Glycosylation) Type->Sugar Acyl-Sugar Alcohol Secondary Alcohol (Mitsunobu) Type->Alcohol Alcohol BaseMethod Use Protocol A (K2CO3 / DMF) Simple->BaseMethod Vorbruggen Use Protocol B (Silylation / TMSOTf) Sugar->Vorbruggen Mitsunobu Mitsunobu Protocol (Protect N3 first!) Alcohol->Mitsunobu Tip1 If O-alkylation persists in Protocol A, add 18-Crown-6 to sequester K+ BaseMethod->Tip1 Tip2 For Mitsunobu, if conversion is low, switch to ADDP/PBu3 Mitsunobu->Tip2

Caption: Figure 2. Experimental decision matrix for selecting the optimal alkylation strategy.

References

  • Ghotekar, B. K., et al. (2023).[3] "Synthesis and Chemoselective Alkylation of Uracil Derivatives." ResearchGate.[3] (Demonstrates high N1-selectivity using K2CO3 in DMF).

  • Niedballa, U., & Vorbrüggen, H. (1974). "A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides." Journal of Organic Chemistry. (The foundational text for silyl-mediated N-alkylation).

  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-Bu3P) in the Mitsunobu Reaction." Tetrahedron Letters. (Advanced Mitsunobu reagents for difficult substrates).

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[4][5][6][7] Journal of the American Chemical Society.[8] (Theoretical basis for solvent/base selection).

Sources

Technical Support Center: Optimizing 1-(Cyclobutylmethyl)uracil Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing stability of 1-(Cyclobutylmethyl)uracil in cell culture media

Status: Active Guide | Last Updated: February 16, 2026 Audience: Researchers, Assay Developers, Medicinal Chemists

Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability and solubility challenges associated with 1-(Cyclobutylmethyl)uracil , a hydrophobic N1-substituted pyrimidine analog. Unlike natural nucleosides (e.g., uridine), this compound lacks a ribose sugar, rendering it immune to nucleoside phosphorylases. However, its cyclobutyl moiety introduces significant lipophilicity, making precipitation and serum protein binding the primary causes of experimental inconsistency, often mistaken for chemical degradation.

Module 1: Solubility & Stock Preparation (Critical Failure Point)

User Issue: "My compound concentration drops rapidly after adding it to the media, but I don't see degradation peaks on HPLC."

Root Cause: This is likely a solubility shock , not chemical instability. The hydrophobic cyclobutylmethyl group drastically lowers aqueous solubility compared to native uracil. Direct addition of high-concentration DMSO stocks to aqueous media causes micro-precipitation (often invisible to the naked eye), which is then filtered out or settles, reducing the effective dose.

Troubleshooting Protocol: The "Step-Down" Dilution Method

Do not add 100% DMSO stock directly to the final culture well. Use this intermediate step to ensure stable dispersion.

  • Prepare Master Stock: Dissolve solid 1-(Cyclobutylmethyl)uracil in anhydrous DMSO to 100 mM .

    • Note: Sonicate at 37°C for 5 minutes to ensure complete dissolution.

  • Create Intermediate Stock (100x): Dilute the Master Stock 1:10 into sterile PBS (pH 7.4) or serum-free media.

    • Result: A 10 mM solution with 10% DMSO.

    • Checkpoint: Vortex immediately. If cloudiness persists, the concentration is above the solubility limit. Lower the Master Stock concentration.

  • Final Dosing: Add the Intermediate Stock to your cell culture media (1:100 dilution).

    • Final Conditions: 100 µM compound, 0.1% DMSO.

Visual Workflow: Solubility Optimization

DilutionProtocol Solid Solid Compound (Hydrophobic) DMSO_Stock Master Stock (100% DMSO, 10-100mM) Solid->DMSO_Stock Dissolve & Sonicate Inter_Stock Intermediate Stock (PBS/Media, 10% DMSO) DMSO_Stock->Inter_Stock 1:10 Dilution (Vortex Immediately) Final_Media Final Culture Media (<0.5% DMSO) DMSO_Stock->Final_Media Direct Addition (AVOID) Inter_Stock->Final_Media 1:100 Dilution (Stable Dispersion) Precipitation RISK: Micro-precipitation (Loss of Dose) Final_Media->Precipitation If mixed poorly

Figure 1: Step-down dilution strategy to prevent hydrophobic crashing of 1-(Cyclobutylmethyl)uracil.

Module 2: Serum Interaction & Protein Binding

User Issue: "The EC50 shifts significantly when I change from 1% FBS to 10% FBS."

Root Cause: The cyclobutylmethyl group increases the LogP (partition coefficient), promoting binding to albumin (BSA) and globulins in Fetal Bovine Serum (FBS). This reduces the Free Fraction (


)  available to enter the cell.
Diagnostic Experiment: The Serum Shift Assay

To confirm if stability issues are actually binding artifacts:

ConditionProtocolInterpretation
A: Serum-Free Incubate compound in Opti-MEM or defined serum-free media for 24h.Baseline stability (Chemical).[1]
B: 10% FBS Incubate in DMEM + 10% FBS for 24h.Combined Chemical + Binding loss.
C: 50% FBS Incubate in DMEM + 50% FBS for 24h.Exaggerated binding condition.

Analysis:

  • If recovery in A is High (>90%) but B is Low (<70%), the issue is Protein Binding , not degradation.

  • Solution: Correct dose-response curves using the experimentally determined free fraction, or switch to low-serum media supplemented with Insulin-Transferrin-Selenium (ITS).

Module 3: Chemical Stability (pH & Temperature)

User Issue: "Does the compound degrade during long-term (72h) incubations?"

Scientific Insight: Unlike uridine or thymidine, 1-(Cyclobutylmethyl)uracil is NOT a substrate for Uridine Phosphorylase (UPase) . The N1-C(alkyl) bond is chemically robust compared to the N1-C(glycosidic) bond of nucleosides [1]. Therefore, enzymatic cleavage of the base is unlikely.

However, the uracil ring itself is susceptible to:

  • Photohydration: UV light can induce hydration across the C5-C6 double bond.

  • Ring Opening: Extreme pH (>9.0) can cause ring fragmentation.

Stability Checklist
ParameterRecommendationMechanism of Instability
pH Maintain 7.2 – 7.6 Alkaline pH promotes ionization (pKa ~9.5) and potential ring opening.
Light Protect from UV/Direct Sun Uracil derivatives form cyclobutane dimers or photohydrates under UV [2].
Temperature Stable at 37°C (72h)Thermal degradation is negligible at physiological temps.
Plasticware Use Low-Binding platesHydrophobic adsorption to polystyrene reduces concentration.
Visual Mechanism: Stability Hierarchy

StabilityFactors cluster_0 Biological Factors cluster_1 Physicochemical Factors Compound 1-(Cyclobutylmethyl)uracil Stability Profile Enzymes Phosphorylases (UPase) (RESISTANT) Compound->Enzymes N1-Alkyl Bond Serum Serum Albumin Binding (HIGH RISK) Compound->Serum Hydrophobic Tail Solubility Aqueous Solubility (LOW - Precipitates) Compound->Solubility LogP Increase Light UV Photodimerization (MODERATE RISK) Compound->Light C5-C6 Bond

Figure 2: Hierarchy of stability factors. Green indicates resistance, Red indicates high risk.

Module 4: Analytical Verification (HPLC Method)

To rigorously validate stability, do not rely on biological activity (which is confounded by cell health). Use HPLC.

Recommended HPLC Protocol for Uracil Analogs:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes (The hydrophobic cyclobutyl group requires high organic content to elute compared to native uracil).

  • Detection: UV at 260 nm (Uracil

    
    ).
    

Sample Preparation from Media:

  • Take 200 µL of media.

  • Add 600 µL ice-cold Acetonitrile (precipitates serum proteins).

  • Vortex and Centrifuge (10,000 x g, 10 min).

  • Inject supernatant.

Frequently Asked Questions (FAQ)

Q: Can I store the diluted media at 4°C for a week? A: No. While chemically stable, the compound is likely to precipitate out of solution at 4°C due to reduced solubility at lower temperatures. Always prepare fresh dilutions from the DMSO stock immediately before use.

Q: Is this compound sensitive to freeze-thaw cycles? A: The solid is stable. However, DMSO stocks should be aliquoted. Repeated freeze-thaw cycles of DMSO stocks can introduce moisture (DMSO is hygroscopic), which may cause the compound to crash out inside the stock vial over time.

Q: Why do I see crystals in my stock solution? A: You have exceeded the solubility limit of the solvent or the DMSO has absorbed water. Sonicate at 37°C. If crystals persist, filter the solution and re-quantify via HPLC, or prepare a fresh stock at a lower concentration (e.g., 50 mM instead of 100 mM).

References

  • NIST Standard Reference Data. (2000). Mechanism of Uracil DNA Glycosylase and N1-stability. National Institute of Standards and Technology. Link

  • MDPI. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules.[2][3][4][5][6][7][8][9][10] Link

  • Cayman Chemical. (2024).[4] Uracil Product Information & Solubility Data. Cayman Chemical Technical Data. Link

  • ResearchGate. (2017).[6] Stability of drugs and reagents in cell culture media: Troubleshooting Guide. ResearchGate Community Forums. Link

Sources

Technical Support Center: Navigating Nucleophilic Substitution on Sterically Demanding Cyclobutyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of performing nucleophilic substitution reactions on substrates containing sterically hindered cyclobutyl groups. The unique structural constraints of the cyclobutane ring often lead to sluggish or failed reactions under standard conditions. This resource offers field-proven insights and detailed protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns encountered when working with cyclobutyl-containing substrates in nucleophilic substitution reactions.

Q1: Why is the cyclobutyl group so sterically hindering in nucleophilic substitution reactions?

A1: The cyclobutyl group, while seemingly small, imposes significant steric hindrance due to its three-dimensional structure and the rigidity of the ring.[1][2] Unlike a linear alkyl chain that can adopt conformations to minimize steric clash, the cyclobutyl ring holds its substituents in relatively fixed positions. This steric bulk can physically block the backside attack required for a standard SN2 reaction, shielding the electrophilic carbon from the incoming nucleophile.[3][4] This effect is comparable to the steric hindrance observed in neopentyl systems, which are notoriously unreactive in SN2 reactions.

Q2: What are the typical signs of a failed or low-yield nucleophilic substitution on a cyclobutyl-containing substrate?

A2: Common indicators of a problematic reaction include:

  • Recovery of starting material: A significant amount of the initial cyclobutyl substrate remains unreacted even after prolonged reaction times or heating.

  • Low conversion: Chromatographic or spectroscopic analysis (TLC, GC-MS, NMR) shows only partial consumption of the starting material.

  • Formation of elimination byproducts: Instead of substitution, you may observe the formation of alkenes, particularly if the reaction is heated or a strongly basic nucleophile is used.

  • Rearrangement products: Under forcing conditions that might favor an SN1-like mechanism, the intermediate carbocation can rearrange to form more stable structures, leading to undesired isomers.

Q3: Can I use standard SN2 conditions for a substrate with a cyclobutyl group near the reaction center?

A3: While it's always worth attempting a standard SN2 protocol, it is often unsuccessful for cyclobutyl-containing substrates due to the aforementioned steric hindrance.[5] Standard conditions, such as using a primary alkyl halide with a good nucleophile in a polar aprotic solvent, may result in extremely slow reaction rates or no reaction at all.[4][6] Optimization of reaction parameters and, more often, the use of catalytic methods are typically required for successful substitution.

Q4: What are the best nucleophiles to use for reactions involving sterically hindered cyclobutyl groups?

A4: The ideal nucleophile for these reactions should be strong yet relatively small to minimize steric interactions.

  • Good choices: Azide (N₃⁻), cyanide (CN⁻), and small alkoxides are often effective.

  • Challenging choices: Bulky nucleophiles like tertiary amines or highly substituted enolates will exacerbate the steric problem and are likely to fail.[7]

Q5: How does the choice of solvent impact the success of my reaction?

A5: The solvent plays a crucial role in SN2 reactions.

  • Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are highly recommended.[8] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and more reactive.[8][9]

  • Polar protic solvents like water, methanol, and ethanol should generally be avoided for SN2 reactions as they can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[8][10]

Q6: Are there any specific catalysts that can help overcome the steric hindrance of a cyclobutyl group?

A6: Yes, several catalytic systems are designed to facilitate nucleophilic substitution on sterically hindered substrates. These include:

  • Phase-Transfer Catalysts (PTCs): These are particularly useful when the nucleophile is an inorganic salt that is insoluble in the organic reaction medium. PTCs, such as quaternary ammonium salts, transport the nucleophile into the organic phase to react with the substrate.[11][12][13][14]

  • Lewis Acids: Lewis acids can activate the substrate by coordinating to the leaving group, making it more labile and promoting the substitution reaction.[15]

  • Transition-Metal Catalysts: Palladium-catalyzed cross-coupling reactions offer a powerful alternative to traditional SN2 reactions for forming carbon-carbon and carbon-heteroatom bonds on sterically congested centers.[16][17][18]

Troubleshooting Guides

If you are experiencing difficulties with your nucleophilic substitution on a cyclobutyl-containing substrate, the following troubleshooting guides provide step-by-step protocols and the rationale behind them.

Issue 1: Low or No Product Yield

This is the most common issue and is typically a direct result of the steric hindrance of the cyclobutyl group.

Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Yield in Nucleophilic Substitution on Cyclobutyl Substrate check_conditions Review Standard Reaction Conditions: - Temperature - Solvent - Nucleophile Strength - Leaving Group Ability start->check_conditions increase_temp Increase Reaction Temperature check_conditions->increase_temp change_solvent Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) check_conditions->change_solvent stronger_nuc Use a Stronger, Less Bulky Nucleophile check_conditions->stronger_nuc better_lg Improve the Leaving Group (e.g., triflate, tosylate) check_conditions->better_lg catalysis Consider Catalytic Methods increase_temp->catalysis change_solvent->catalysis stronger_nuc->catalysis better_lg->catalysis ptc Phase-Transfer Catalysis (PTC) catalysis->ptc lewis_acid Lewis Acid Catalysis catalysis->lewis_acid transition_metal Transition-Metal Catalysis (e.g., Palladium-catalyzed) catalysis->transition_metal success Successful Substitution ptc->success lewis_acid->success transition_metal->success

Caption: Mechanism of Phase-Transfer Catalysis (PTC) for Nucleophilic Substitution.

  • Protocol for PTC-mediated Azidation:

    • In a round-bottom flask, dissolve the cyclobutyl substrate (e.g., cyclobutyl tosylate, 1.0 equiv) in an organic solvent like toluene or chlorobenzene.

    • Add an aqueous solution of sodium azide (NaN₃, 3.0 equiv).

    • Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.1 equiv).

    • Heat the biphasic mixture to 80-100 °C with vigorous stirring to ensure efficient mixing of the two phases.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, separate the organic layer, and wash it with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

3. Utilize Transition-Metal Catalysis

For the formation of C-C or C-N bonds, palladium-catalyzed cross-coupling reactions are a powerful tool to bypass the limitations of traditional SN2 reactions.

  • Protocol for Palladium-Catalyzed Amination (Buchwald-Hartwig type):

    • To an oven-dried Schlenk tube, add the cyclobutyl bromide or tosylate (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like XPhos (0.05 equiv), and a base such as sodium tert-butoxide (NaOtBu) (1.4 equiv).

    • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

    • Add anhydrous toluene or dioxane via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

Issue 2: Formation of Rearrangement Products

The observation of rearranged products suggests that the reaction may be proceeding through an SN1-like pathway involving a carbocation intermediate. This is more likely to occur with secondary cyclobutyl substrates or under forcing conditions with primary substrates.

Troubleshooting Steps:

  • Lower the reaction temperature: SN1 reactions have a higher activation energy than SN2 reactions, so lowering the temperature will favor the SN2 pathway.

  • Use a less polar solvent: While polar aprotic solvents are good for SN2, highly polar protic solvents can stabilize carbocation intermediates, favoring the SN1 pathway. A switch to a less polar aprotic solvent might be beneficial.

  • Increase the concentration and strength of the nucleophile: A high concentration of a strong nucleophile will favor the bimolecular SN2 reaction over the unimolecular SN1 reaction. [19]

Quantitative Data Summary

The following table summarizes the relative reactivity of different leaving groups in SN2 reactions. Choosing a more reactive leaving group can significantly improve the reaction rate and yield for sterically hindered substrates.

Leaving GroupRelative RatepKa of Conjugate Acid (approx.)
Triflate (CF₃SO₃⁻)~56,000-14
Iodide (I⁻)~1-10
Bromide (Br⁻)~0.1-9
Tosylate (TsO⁻)~0.07-2.8
Chloride (Cl⁻)~0.001-7

Data adapted from various sources on nucleophilic substitution kinetics. [6][20]

Visualization of Steric Hindrance

The following diagram illustrates how the cyclobutyl group can sterically hinder the backside attack of a nucleophile in an SN2 reaction.

Steric_Hindrance_Cyclobutyl cluster_nucleophile Nucleophile cluster_substrate Cyclobutyl Substrate Nuc Nu- C C Nuc->C Backside Attack LG LG C->LG δ+ R1 H C->R1 R2 H C->R2 Cyclobutyl Cyclobutyl Group C->Cyclobutyl Cyclobutyl->Nuc Steric Hindrance

Caption: Steric hindrance of a cyclobutyl group impeding nucleophilic attack.

References

  • Banks, H. D. Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. Defense Technical Information Center, 2001 . [Link]

  • Banks, H. D. Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. ResearchGate, 2001 . [Link]

  • cyclobutylamine. Organic Syntheses Procedure. [Link]

  • Palladium-Catalyzed Synthesis of 1-Alkylidene-2-Dialkylaminomethyl Cyclobutane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions. Influence of Nucleophile and Water on Reaction Mechanism. PMC. [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Illinois Chicago. [Link]

  • Ring strain. Wikipedia. [Link]

  • 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube. [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Organic Chemistry 1 Chapter 6. SN2 Reactions. Wipf Group. [Link]

  • The leaving group in the nucleophilic substitution - SN2. Quimica Organica. [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. University of Edinburgh Research Explorer. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Solvent Effects on Sn2 Reactions. YouTube. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]

  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • phase transfer catalyst. Little Flower College Guruvayoor. [Link]

  • Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. VIPEr. [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]

  • Rank the following compounds in decreasing order of their reactivity toward the SN2 reaction with sodium ethoxide (Na+ –OCH2CH3) in ethanol. Pearson. [Link]

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

  • Aliphatic Nucleophilic Substitution. Dalal Institute. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • 11.1 The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • 9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). PMC. [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Chemistry Portal. [Link]

  • Formal Lab Report - Nucleophilic Substitution Reactions. Scribd. [Link]

  • Retrosynthesis Practice: Nucleophilic Substitution. YouTube. [Link]

  • SN2 reactions studied. X = Cl, Br and I in the present study. ResearchGate. [Link]

  • SN2 and E2 Rates of Cyclohexanes. Chemistry Steps. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction. W.W. Norton. [Link]

  • (PDF) SN2 versus SN2′ Competition. ResearchGate. [Link]

  • Tsuji-Trost Pi-Allyl Pd Substitution Reactions. YouTube. [Link]

  • Amine Synthesis via SN2. YouTube. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-(Cyclobutylmethyl)uracil and 5-Fluorouracil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer chemotherapy, pyrimidine analogs have long been a cornerstone of treatment regimens. Among these, 5-Fluorouracil (5-FU) is a well-established and widely used antimetabolite. This guide provides an in-depth comparison of the known biological activities of 5-FU with a thorough exploration of the potential biological profile of a less-characterized derivative, 1-(Cyclobutylmethyl)uracil. This document is intended for researchers, scientists, and professionals in drug development, offering both established data and a framework for future investigation.

Introduction: Two Faces of the Uracil Scaffold

Uracil, a fundamental component of RNA, presents a versatile scaffold for the development of therapeutic agents. By modifying its structure, medicinal chemists can create molecules that interfere with essential cellular processes, particularly in rapidly proliferating cancer cells. This guide focuses on two distinct modifications of the uracil ring: the well-known C5-fluorination in 5-Fluorouracil and a less explored N1-alkylation in 1-(Cyclobutylmethyl)uracil.

5-Fluorouracil (5-FU) is a synthetic pyrimidine analog where the hydrogen atom at the C5 position is replaced by a fluorine atom.[1] This seemingly minor alteration has profound biological consequences, making 5-FU a mainstay in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1]

Mechanism of Action: A Tale of Two Substitutions

The biological activity of uracil analogs is critically dependent on the nature and position of their substituents. The C5 and N1 positions, in particular, offer distinct opportunities to modulate the molecule's interaction with cellular machinery.

The Established Multi-pronged Attack of 5-Fluorouracil

5-Fluorouracil exerts its cytotoxic effects through a complex and well-elucidated mechanism involving multiple cellular pathways.[2] Upon entry into the cell, 5-FU is converted into several active metabolites that disrupt both DNA and RNA synthesis.[1][3]

  • Inhibition of Thymidylate Synthase (TS): A primary mechanism of 5-FU's action is the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[2] The 5-FU metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[3] This complex blocks the normal catalytic activity of the enzyme, leading to a depletion of thymidine triphosphate (dTTP). The lack of dTTP results in the misincorporation of uracil into DNA, triggering DNA damage and repair pathways that ultimately lead to cell death.[4]

  • Incorporation into RNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is then incorporated into RNA in place of uridine triphosphate.[3] This fraudulent incorporation disrupts RNA processing and function, leading to errors in protein synthesis and contributing to the overall cytotoxicity of the drug.[5]

  • Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, further contributing to DNA damage and instability.[5]

The metabolic activation and catabolism of 5-FU are critical determinants of its efficacy and toxicity. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU.[5]

Caption: Metabolic pathways of 5-Fluorouracil (5-FU).

Hypothesized Biological Activity of 1-(Cyclobutylmethyl)uracil

In the absence of direct experimental data for 1-(Cyclobutylmethyl)uracil, we can draw inferences from studies on other N1-substituted uracil derivatives. Research has shown that modifications at the N1 position can significantly influence the biological properties of the uracil scaffold, often leading to mechanisms of action distinct from C5-substituted analogs like 5-FU.[6]

  • Potential for Altered Target Specificity: Unlike 5-FU, which primarily targets thymidylate synthase, N1-substituted uracils may interact with different cellular targets. For instance, some N1-substituted uracil derivatives have been investigated as inhibitors of other enzymes, such as uracil-DNA glycosylase or as modulators of specific signaling pathways.[7] The bulky and hydrophobic cyclobutylmethyl group at the N1 position could sterically hinder interactions with the nucleotide-binding site of thymidylate synthase. However, it might promote binding to other proteins where a hydrophobic pocket is present.

  • Impact on Cellular Uptake and Metabolism: The lipophilicity introduced by the cyclobutylmethyl group could enhance the cell membrane permeability of the molecule compared to the more polar 5-FU. This could lead to different pharmacokinetic and pharmacodynamic properties. Furthermore, the absence of the C5-fluorine atom means that the metabolic activation pathways of 5-FU are unlikely to be relevant for 1-(Cyclobutylmethyl)uracil. Its metabolism would likely involve modifications to the cyclobutyl or methyl groups.

  • Possibility of Novel Mechanisms: The unique structural feature of a cyclobutylmethyl group could lead to novel mechanisms of action. For example, it might induce conformational changes in target proteins or interfere with protein-protein interactions.

Comparative Biological Data: A Framework for Evaluation

To date, no direct comparative studies have been published on the biological activity of 1-(Cyclobutylmethyl)uracil versus 5-Fluorouracil. Therefore, the following table presents established data for 5-FU against various cancer cell lines and serves as a template for the future evaluation of 1-(Cyclobutylmethyl)uracil.

Cancer Cell Line5-Fluorouracil IC50 (µM)1-(Cyclobutylmethyl)uracil IC50 (µM)
A549 (Lung Carcinoma)~1.18[8]To be determined
OVCAR-3 (Ovarian Cancer)Data variesTo be determined
SGC-7901 (Gastric Cancer)Data variesTo be determined
HepG2 (Liver Cancer)Data variesTo be determined
MCF-7 (Breast Cancer)~11.79[9]To be determined
HCT116 (Colon Cancer)Data variesTo be determined

Note: IC50 values for 5-FU can vary significantly depending on the experimental conditions and the specific cell line. The values presented are for illustrative purposes.

Experimental Protocols for Comparative Analysis

To rigorously compare the biological activities of 1-(Cyclobutylmethyl)uracil and 5-Fluorouracil, a series of well-defined in vitro assays are required. The following protocols provide a detailed, step-by-step methodology for these key experiments.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation (Hypothetical) Cell_Culture Cancer Cell Line Culture MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Annexin V/PI Apoptosis Assay IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis TS_Assay Thymidylate Synthase Assay IC50_Determination->TS_Assay Flow_Cytometry_1 Flow_Cytometry_1 Apoptosis_Assay->Flow_Cytometry_1 Flow Cytometry Flow_Cytometry_2 Flow_Cytometry_2 Cell_Cycle_Analysis->Flow_Cytometry_2 Flow Cytometry Other_Target_Assay Other Potential Target Assays

Caption: Experimental workflow for comparing the biological activities.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • 1-(Cyclobutylmethyl)uracil and 5-Fluorouracil

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of 1-(Cyclobutylmethyl)uracil and 5-Fluorouracil in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[10]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide).[11]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the IC50 concentrations of 1-(Cyclobutylmethyl)uracil and 5-Fluorouracil for a predetermined time (e.g., 24 or 48 hours).

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed.[11]

  • Washing: Wash the cells twice with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[13]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA, allowing for the quantification of DNA content and the determination of the cell cycle phase distribution (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the IC50 concentrations of the compounds for a specific duration (e.g., 24 hours).

  • Harvesting: Harvest the cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells for at least 30 minutes on ice.[14]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.[14]

  • Staining: Resuspend the cell pellet in the PI staining solution.[15]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the identification of cells in different phases of the cell cycle.

Conclusion and Future Directions

While 5-Fluorouracil remains a critical tool in oncology, the exploration of novel uracil derivatives like 1-(Cyclobutylmethyl)uracil is essential for the development of new therapeutic strategies with potentially improved efficacy and reduced toxicity. This guide has provided a comprehensive overview of the established biological activity of 5-FU and a scientifically grounded hypothesis for the potential activity of 1-(Cyclobutylmethyl)uracil.

The provided experimental protocols offer a clear roadmap for the direct, head-to-head comparison of these two compounds. The resulting data will be invaluable in elucidating the structure-activity relationships of N1-substituted uracils and could pave the way for the discovery of novel anticancer agents. Future research should also focus on in vivo studies to assess the efficacy, pharmacokinetics, and toxicity of promising N1-substituted uracil derivatives in preclinical models.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Dr. Oracle. (2025, September 15). What is the mechanism of action for 5-fluorouracil (5-FU)? Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • The University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution - Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluorouracil? Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Fluorouracil mechanism of action. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Large-scale Biological Network Analysis and Visualization 1.0 documentation. (n.d.). Intro to DOT language. Retrieved from [Link]

  • DevTools Daily. (2021, January 19). Real examples of Graphviz. Medium. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(12), 103443.
  • DevTools Daily. (n.d.). Graphviz Example: workflow. Retrieved from [Link]

  • Al-Salahi, R., et al. (2022). Uracil as a Zn-Binding Bioisostere of the Allergic Benzenesulfonamide in the Design of Quinoline–Uracil Hybrids as Anticancer Carbonic Anhydrase Inhibitors. Pharmaceuticals, 15(4), 494.
  • Geek in Suit. (2024, December 15). Creating updatable network diagram with Graphviz. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Uracil Derivatives as Anti-Cancer Agents: Design, Synthesis, Biological Evaluation and Computational Studies. Retrieved from [Link]

  • Contentful. (2018, May 4). Graphviz example: How to visualize structured content. Retrieved from [Link]

  • Sanduja, M., et al. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science, 10(02), 129-146.
  • ResearchGate. (n.d.). The structures of most active uracil derivatives in analyzed publications. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. Retrieved from [Link]

  • Fischer, F., et al. (2012). Uracil incorporation into genomic DNA does not predict toxicity caused by chemotherapeutic inhibition of thymidylate synthase. DNA repair, 11(10), 829–837.
  • ResearchGate. (n.d.). Synthesis of substituted uracil derivatives at N1 and N3 positions. Retrieved from [Link]

  • Al-Salahi, R., et al. (2014). Thymidylate synthase inspired biomodel reagent for the conversion of uracil to thymine. Chemical communications (Cambridge, England), 50(92), 14368–14371.
  • Pálinkás, H. L., et al. (2026, February 6). Effects of thymidylate synthase inhibitors differ in genomic uracilation and mutagenic potential. EMBO molecular medicine, e18413.
  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs. European journal of medicinal chemistry, 171, 306–320.

Sources

Validation of 1-(Cyclobutylmethyl)uracil Purity: A Comparative Guide to Elemental Analysis vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antiviral nucleoside analogs, 1-(Cyclobutylmethyl)uracil (


) serves as a critical intermediate. While High-Performance Liquid Chromatography (HPLC) is the industry standard for monitoring reaction progress and organic impurities, it possesses a critical blind spot: it cannot detect inorganic salts, moisture, or occluded solvents that are "UV-silent."

This guide objectively compares Elemental Analysis (CHN Combustion) against HPLC and NMR, demonstrating why EA is the non-negotiable "Gold Standard" for validating the absolute bulk purity of 1-(Cyclobutylmethyl)uracil prior to biological screening.

The Molecule & The Challenge

Target Analyte: 1-(Cyclobutylmethyl)uracil Molecular Formula:


Molecular Weight:  180.20  g/mol 

The Synthesis Context: The synthesis typically involves the N-alkylation of uracil with (bromomethyl)cyclobutane using a base like potassium carbonate (


) in a polar aprotic solvent (e.g., DMF or DMSO).

The Analytical Gap: A common failure mode in drug development occurs when a batch tests at >99.5% purity via HPLC but fails in biological assays or subsequent synthetic steps. The culprit is often residual inorganic salts (from the base) or trapped solvent (solvates), which HPLC detectors (UV/Vis) simply do not see. Elemental Analysis bridges this gap by quantifying the entire mass balance.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the capabilities of the three primary validation methods.

FeatureHPLC (UV/Vis) 1H-NMR Elemental Analysis (CHN)
Primary Scope Organic impurities, isomers, degradation products.Structural confirmation, solvent identification.Absolute bulk purity , salt contamination, hydration state.
Detection Basis Chromophores (UV absorption).Magnetic nuclei (

,

).[1][2][3][4]
Mass percent of elements (C, H, N).[1][5][2][3][4][6]
Blind Spots Inorganic salts , water, non-UV active solvents.Inorganic salts; quantification requires internal standard (qNMR).Regioisomers (N1 vs N3 alkylation have identical %CHN).
Precision High for trace organic impurities.Moderate (~1-2% error without strict qNMR protocols).High (

tolerance)
for bulk composition.
Sample Req. < 1 mg (dissolved).~5-10 mg (dissolved).~2-5 mg (solid state - destructive).

Critical Insight: EA is not a replacement for HPLC; it is a complementary gatekeeper. HPLC confirms you made the right molecule; EA confirms you have only that molecule (and no invisible salts).

Theoretical Calculation & Acceptance Criteria

Before running the experiment, we must establish the theoretical baseline.

Formula:



  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Total MW:

    
    
    

Theoretical Percentages:

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    

Industry Standard Acceptance Criteria: Experimental values must fall within


  of the theoretical value.
  • Passing Range %C: 59.59% – 60.39%

  • Passing Range %N: 15.15% – 15.95%

Experimental Protocol: CHN Combustion Analysis

This protocol is designed for a standard CHN analyzer (e.g., PerkinElmer 2400 or Elementar vario).

Step 1: Sample Preparation (The Critical Step)
  • Drying: Uracil derivatives are hygroscopic. Dry the sample in a vacuum oven at

    
     for 4 hours prior to analysis.
    
  • Homogenization: Grind the sample into a fine, uniform powder using an agate mortar. Large crystals can cause incomplete combustion.

Step 2: Weighing
  • Balance: Use a microbalance with

    
     precision.
    
  • Target Mass: Weigh 1.5 – 2.5 mg of 1-(Cyclobutylmethyl)uracil into a tin capsule.

  • Folding: Fold the tin capsule tightly to exclude atmospheric air (which contains

    
     and moisture).
    
Step 3: Combustion Parameters
  • Furnace Temp:

    
     (Static/Dynamic flash combustion).
    
  • Oxidation Catalyst: Tungsten Trioxide (

    
    ) or Copper.
    
  • Carrier Gas: Helium (High Purity >99.999%).

  • Oxygen Boost: Inject

    
     for 2–5 seconds to ensure flash combustion.
    
Step 4: Calibration
  • Run a "Conditioning" blank.

  • Run a K-factor standard (e.g., Acetanilide: %C=71.09, %H=6.71, %N=10.36) to calibrate the detector response.

Data Interpretation & Troubleshooting (Case Studies)

The following table simulates real-world scenarios encountered during the validation of 1-(Cyclobutylmethyl)uracil.

Table 1: Experimental Scenarios
Scenario%C (Found)%H (Found)%N (Found)DiagnosisRemediation
Theoretical 59.99 6.71 15.55 Target N/A
Case A: Pure 59.856.7515.48PASS (Within

)
Proceed to bio-assay.
Case B: Wet 58.106.9515.05FAIL (Low C/N, High H)Sample contains moisture (

). Dry at higher temp/vacuum.
Case C: Salty 55.206.1514.30FAIL (All values low)Inorganic contamination (e.g.,

,

). Recrystallize.
Case D: Solvent 60.807.1014.90FAIL (High C/H, Low N)Trapped DMF/Ethanol. Requires extended drying or lyophilization.
Case C Analysis (The "Silent" Killer)

In Case C, the ratio of C:N remains roughly correct (


, Theoretical 

), but the absolute values are depressed.
  • Cause: The sample is only ~92% organic material. The remaining 8% is likely inorganic salt (e.g., Potassium Bromide byproduct) which does not combust.

  • HPLC Result: Would likely show 100% purity because KBr is invisible to UV detection.

Visualization: Validation Workflows

Diagram 1: The Purity Validation Workflow

This flowchart illustrates where EA fits into the broader purification pipeline.

ValidationWorkflow Synthesis Synthesis (N-Alkylation) Crude Crude Product (Contains Salts/Solvent) Synthesis->Crude Recryst Recrystallization (EtOH/Water) Crude->Recryst HPLC HPLC Analysis (Check Organic Purity) Recryst->HPLC Decision1 >98% Area? HPLC->Decision1 Decision1->Recryst No EA Elemental Analysis (Check Bulk Purity) Decision1->EA Yes Decision2 Within +/- 0.4%? EA->Decision2 Final Release for Bio-Assay Decision2->Final Yes Reprocess Reprocess (Desalt/Dry) Decision2->Reprocess No Reprocess->Recryst

Figure 1: Integrated workflow showing EA as the final "gatekeeper" after HPLC screening.

Diagram 2: Logic of EA Failure Modes

How to interpret the data when the numbers don't match.

EAFailureLogic Start EA Results Deviate > 0.4% CheckH Is %H significantly HIGHER? Start->CheckH CheckAll Are %C and %N proportionally LOWER? CheckH->CheckAll No Moisture Diagnosis: Moisture/Water Action: Dry 60C Vacuum CheckH->Moisture Yes CheckC Is %C HIGHER? CheckAll->CheckC No Salt Diagnosis: Inorganic Salts Action: Water Wash/Recryst CheckAll->Salt Yes Solvent Diagnosis: Trapped Solvent (DMF/EtOH) Action: Lyophilize CheckC->Solvent Yes

Figure 2: Diagnostic decision tree for interpreting failed Elemental Analysis results.

References

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (PubChem). (2025). Dulcin (Structural Analog) and Uracil Data. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (n.d.). Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Retrieved October 26, 2023, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper and safe disposal of 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione. As a valued professional in research and drug development, your safety, and the integrity of our shared environment, are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment and the Precautionary Principle

The foundational principle of laboratory safety is to treat any compound with unknown toxicological properties as potentially hazardous. This compound is a heterocyclic compound; such structures can possess biological activity and may present unforeseen hazards.[1][2] Therefore, the disposal process must be approached with a comprehensive risk assessment.

Based on the general characteristics of pyrimidine derivatives, we can infer the following potential hazards:

  • Irritation: May cause skin and eye irritation upon contact.[3][4]

  • Toxicity: May be harmful if ingested or inhaled, with some pyrimidine analogs exhibiting acute toxicity.[5][6]

  • Reactivity: Can react vigorously with strong acids and oxidizing agents.[7][8]

  • Environmental Hazard: Release into the environment should be avoided to prevent potential harm to aquatic life and ecosystems.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory. The rationale is to create a complete barrier to the primary routes of exposure (inhalation, ingestion, skin/eye contact).

  • Safety Goggles: Chemical splash goggles are required to protect against accidental splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Laboratory Coat: A fully buttoned lab coat protects against contamination of personal clothing.

  • Fume Hood: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Waste Segregation and Chemical Incompatibility

The cornerstone of safe chemical waste management is proper segregation. Mixing incompatible chemicals can lead to violent reactions, fire, explosions, or the release of toxic gases.[10] this compound waste must be collected in a dedicated, clearly labeled hazardous waste container.

Do NOT mix this waste stream with the following:

Incompatible Agent CategorySpecific ExamplesPotential Hazard
Strong Oxidizing Agents Nitrates, Peroxides, PerchloratesFire and explosion risk.[7][8]
Strong Acids Hydrochloric Acid, Sulfuric AcidVigorous or exothermic reaction, potential release of toxic fumes.[7]
Acid Anhydrides Acetic AnhydrideExothermic reaction.[8]
Acid Chlorides Acetyl ChlorideExothermic reaction, generation of corrosive gases.[7]
Aqueous Waste General aqueous waste streamsTo be kept separate from organic solvent waste streams.[10]

All waste containers must be kept closed except when adding waste, and they should be stored in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat or ignition sources.[10]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][8][11][12] The following protocol outlines the steps for preparing the waste for collection.

Experimental Workflow: Waste Collection and Labeling

G cluster_prep Preparation cluster_collection Waste Collection cluster_final Finalization & Storage PPE 1. Don appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood 2. Work inside a certified fume hood Container 3. Select a designated, compatible waste container FumeHood->Container Transfer 4. Carefully transfer waste (solid or solution) into the container Container->Transfer NoMix 5. Do NOT mix with incompatible wastes Transfer->NoMix Seal 6. Securely seal the container NoMix->Seal Label 7. Affix a completed hazardous waste tag Seal->Label Store 8. Store in designated satellite accumulation area Label->Store Pickup 9. Arrange for pickup by licensed disposal service Store->Pickup

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.